Glycochenodeoxycholate (1-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H42NO5- |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/p-1/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
InChI Key |
GHCZAUBVMUEKKP-GYPHWSFCSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation of Glycochenodeoxycholate 1
Hepatic Synthesis Pathways
The formation of glycochenodeoxycholate (1-) is a multi-step process that occurs within liver cells, known as hepatocytes. metwarebio.com This process involves several intracellular compartments, including the cytosol, endoplasmic reticulum, mitochondria, and peroxisomes. mhmedical.com
Role within Primary Bile Acid Biosynthesis Pathways
The synthesis of glycochenodeoxycholate (1-) is a key part of primary bile acid biosynthesis, which primarily yields cholic acid and chenodeoxycholic acid in humans. nih.govgenome.jp These primary bile acids are synthesized from cholesterol through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. mhmedical.comnih.gov The classic pathway, which accounts for the majority of bile acid synthesis, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). metwarebio.comnih.gov The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1). nih.gov Chenodeoxycholic acid, the direct precursor to glycochenodeoxycholate (1-), is a product of both of these pathways. nih.govnih.gov
Enzymatic Glycine (B1666218) Conjugation of Chenodeoxycholic Acid
The final step in the hepatic synthesis of glycochenodeoxycholate (1-) is the conjugation of chenodeoxycholic acid with the amino acid glycine. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.govreactome.org The process first involves the activation of chenodeoxycholic acid to its coenzyme A (CoA) thioester, chenodeoxycholoyl-CoA. reactome.org Subsequently, BAAT facilitates the transfer of the chenodeoxycholoyl group from CoA to the amino group of glycine, forming glycochenodeoxycholate (1-) and releasing CoA. reactome.org Evidence suggests that a single enzyme, BAAT, is capable of conjugating bile acids with both glycine and taurine (B1682933). nih.gov This conjugation step is crucial as it increases the water solubility of the bile acid, making it a more effective detergent for the emulsification and absorption of dietary fats and fat-soluble vitamins. metwarebio.comhmdb.ca
Table 1: Key Enzymes in Glycochenodeoxycholate (1-) Biosynthesis
| Enzyme | Role | Cellular Location |
|---|---|---|
| Cholesterol 7α-hydroxylase (CYP7A1) | Initiates the classic pathway of bile acid synthesis from cholesterol. nih.govwikipedia.org | Endoplasmic Reticulum |
| Sterol 27-hydroxylase (CYP27A1) | Initiates the alternative pathway of bile acid synthesis. nih.govwikipedia.org | Mitochondria |
| Bile acid-CoA synthase (BACS) | Activates chenodeoxycholic acid to chenodeoxycholoyl-CoA. nih.govresearchgate.net | Endoplasmic Reticulum |
| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Catalyzes the conjugation of chenodeoxycholoyl-CoA with glycine. nih.govreactome.org | Peroxisomes frontiersin.org |
Cholesterol Metabolism as a Precursor Pathway
The synthesis of all bile acids, including glycochenodeoxycholate (1-), originates from cholesterol. researchgate.netupr.edu The liver is the primary site for the conversion of cholesterol into bile acids, a process that represents a major route for cholesterol elimination from the body. upr.eduphysiology.org Hepatocytes can utilize cholesterol from various sources, including dietary intake, de novo synthesis within the liver, and cholesterol transported from extrahepatic tissues. upr.edu Studies in rats have indicated that newly synthesized hepatic cholesterol may be a preferential substrate for the synthesis of chenodeoxycholic acid compared to cholesterol from plasma lipoproteins. tandfonline.com This conversion of cholesterol to bile acids is a vital mechanism for maintaining cholesterol homeostasis. metwarebio.com
Metabolic Intermediates and Precursors
The biosynthetic pathway leading to glycochenodeoxycholate (1-) involves several key metabolic intermediates and precursors.
Table 2: Precursors and Intermediates in Glycochenodeoxycholate (1-) Synthesis
| Compound | Role |
|---|---|
| Cholesterol | The ultimate precursor for all bile acids. researchgate.netupr.edu |
| 7α-hydroxycholesterol | An early intermediate in the classic pathway of bile acid synthesis, formed from cholesterol by CYP7A1. wikipedia.org |
| 7α-hydroxy-4-cholesten-3-one (C4) | A common precursor for both cholic acid and chenodeoxycholic acid in the classic pathway. nih.gov |
| 27-hydroxycholesterol | An early intermediate in the alternative pathway of bile acid synthesis, formed from cholesterol by CYP27A1. researchgate.net |
| Chenodeoxycholic acid | The immediate primary bile acid precursor to glycochenodeoxycholate (1-). wikipedia.org |
| Chenodeoxycholoyl-CoA | The activated form of chenodeoxycholic acid required for conjugation. reactome.org |
Regulation of Biosynthetic Enzymes and Conjugation Processes
The synthesis of bile acids is a tightly regulated process to maintain appropriate levels and prevent the accumulation of potentially toxic bile acid intermediates. mhmedical.com The key regulatory enzyme in the classic pathway is cholesterol 7α-hydroxylase (CYP7A1), which is subject to feedback inhibition by bile acids. wikipedia.org This feedback regulation is primarily mediated by the nuclear receptor, farnesoid X receptor (FXR). wikipedia.orgnih.gov When bile acid levels are high, they activate FXR, which in turn inhibits the transcription of the CYP7A1 gene, thus reducing bile acid synthesis. wikipedia.org
The conjugation process itself is also subject to regulation. The availability of the amino acids glycine and taurine can influence the ratio of glycoconjugated to tauroconjugated bile acids. reactome.org In humans, glycine conjugation is predominant. researchgate.net Furthermore, peroxisome proliferator-activated receptor α (PPARα) has been implicated in the regulation of bile acid synthesis and may play a role in balancing the amounts of conjugated and free bile acids. nih.gov
Metabolism and Biotransformation of Glycochenodeoxycholate 1
Enterohepatic Circulation Dynamics
The conservation of the body's bile acid pool is managed by a highly efficient recycling system known as the enterohepatic circulation. oup.comwikipedia.org Glycochenodeoxycholate is a key participant in this process. After its synthesis, it is secreted from hepatocytes into the bile, stored in the gallbladder, and released into the duodenum upon food intake. wikipedia.org
As it travels through the small intestine, a vast majority—approximately 95%—of all bile acids are reabsorbed and returned to the liver via the portal vein. oup.comwikipedia.org The reabsorption of conjugated bile salts like Glycochenodeoxycholate is an active process that occurs predominantly in the terminal ileum. wikipedia.org This uptake from the intestinal lumen into enterocytes is facilitated by specialized transporters, chief among them the apical sodium-dependent bile acid transporter (ASBT). plos.org Within the epithelial cells of the distal small intestine, the human ileal bile acid binding protein (I-BABP) acts as an intracellular carrier, binding to Glycochenodeoxycholate and facilitating its transport back to the portal circulation. exlibrisgroup.com
Upon returning to the liver, hepatocytes efficiently extract Glycochenodeoxycholate from the portal blood, making it available for re-secretion into the bile. wikipedia.org This cyclical pathway allows each bile salt molecule to be reused multiple times, often several times during the digestion of a single meal. wikipedia.org
Microbial Modifications and Their Enzymatic Basis
The small fraction of Glycochenodeoxycholate (around 5-10%) that escapes reabsorption in the small intestine passes into the large intestine, where it is subjected to extensive biotransformation by the resident gut microbiota. oup.comnih.gov
The initial and rate-limiting step in the microbial metabolism of Glycochenodeoxycholate is deconjugation—the hydrolysis of the amide bond linking the chenodeoxycholate steroid nucleus to the glycine (B1666218) moiety. nih.gov This reaction is catalyzed by a class of enzymes known as bile salt hydrolases (BSHs). nih.govresearchgate.net BSH activity is widespread among commensal gut bacteria, including species from the genera Bacteroides, Clostridium, Bifidobacterium, and Enterococcus. researchgate.netwiley.comuniprot.org The resulting products are unconjugated chenodeoxycholic acid and free glycine. uniprot.org
The activity of BSH enzymes can vary between different bacterial species and is influenced by factors such as the pH of the intestinal environment. wiley.com For instance, studies with Bacteroides fragilis and Clostridium perfringens have shown that the optimal pH for BSH activity is between 4.5 and 5.0. wiley.com Some BSH enzymes exhibit a preference for either glycine- or taurine-conjugated bile acids. researchgate.netuniprot.org
| Bacterial Genus | Key Enzyme | Reference |
|---|---|---|
| Bacteroides | Bile Salt Hydrolase (BSH) | wiley.com |
| Clostridium | Bile Salt Hydrolase (BSH) | wiley.com |
| Bifidobacterium | Bile Salt Hydrolase (BSH) | uniprot.orgplos.org |
| Enterococcus | Bile Salt Hydrolase (BSH) | researchgate.net |
| Lactobacillus | Bile Salt Hydrolase (BSH) | researchgate.netuniprot.org |
Deconjugation is a critical prerequisite for subsequent microbial modifications that lead to the formation of secondary bile acids. nih.govkegg.jp Once Glycochenodeoxycholate is hydrolyzed to chenodeoxycholic acid (CDCA), it becomes a substrate for other bacterial enzymes. wikipedia.org The most significant of these transformations is 7α-dehydroxylation, a process carried out by a small subset of intestinal bacteria. oup.comnih.gov This reaction removes the hydroxyl group at the C-7 position of the steroid nucleus, converting chenodeoxycholic acid into lithocholic acid (LCA), a major secondary bile acid. wikipedia.orgoup.com
Phase II Metabolism and Further Conjugation
In addition to the primary conjugation with glycine or taurine (B1682933) in the liver, Glycochenodeoxycholate can undergo further Phase II metabolic reactions, primarily sulfation and glucuronidation. abdn.ac.uk These conjugation reactions typically increase the water solubility of the compound, facilitating its elimination from the body. abdn.ac.uknottingham.ac.uk
Sulfation is a detoxification pathway that involves the addition of a sulfonate group (SO3-) to the bile acid structure. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which are found in the liver and other tissues. genome.jpnih.gov Glycochenodeoxycholate can be sulfated to form Glycochenodeoxycholate-3-sulfate. ctdbase.orgnih.govfoodb.ca This metabolite has been identified in human plasma and is considered an endogenous biomarker. nih.govresearchgate.net The enzyme bile-salt sulfotransferase (EC 2.8.2.14) is known to catalyze the sulfation of various bile salts. genome.jpqmul.ac.uk This modification enhances the hydrophilicity of the molecule, which can alter its biological activity and promote its excretion.
| Substrate | Enzyme Class | Product | Reference |
|---|---|---|---|
| Glycochenodeoxycholate | Sulfotransferases (SULTs) | Glycochenodeoxycholate-3-sulfate | nih.govfoodb.ca |
Glucuronidation is another significant Phase II conjugation reaction where a glucuronic acid molecule is attached to a substrate. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver. abdn.ac.uk Research has identified Glycochenodeoxycholate 3-O-glucuronide as a metabolite of Glycochenodeoxycholate in humans. nih.govnih.gov
The formation and plasma levels of Glycochenodeoxycholate 3-O-glucuronide have been shown to be highly dependent on the activity of the hepatic uptake transporter OATP1B1 (Organic Anion Transporting Polypeptide 1B1). nih.govnih.gov Consequently, Glycochenodeoxycholate 3-O-glucuronide, along with its sulfated counterpart, is being investigated as a sensitive and specific endogenous biomarker for assessing OATP1B1 function and predicting potential drug-drug interactions involving this transporter. nih.govnih.govull.es
Biological Functions and Physiological Roles of Glycochenodeoxycholate 1
Role in Lipid Solubilization and Absorption
One of the most critical functions of Glycochenodeoxycholate (1-) is its role as a biological detergent in the digestion and absorption of dietary lipids and fat-soluble vitamins. caringsunshine.comnih.govnih.gov Its amphiphilic nature, possessing both hydrophobic (the steroid nucleus) and hydrophilic (the glycine (B1666218) conjugate and hydroxyl groups) regions, allows it to act as a potent surfactant in the aqueous environment of the small intestine.
When secreted into the duodenum as a component of bile, Glycochenodeoxycholate (1-) participates in the emulsification of large dietary fat globules into smaller droplets. This process significantly increases the surface area available for the action of pancreatic lipases. Following the enzymatic breakdown of triglycerides into monoglycerides (B3428702) and free fatty acids, Glycochenodeoxycholate (1-) and other bile salts are essential for the formation of mixed micelles. nih.govmdpi.commonash.edu These microscopic aggregates sequester the insoluble lipid digestion products within their hydrophobic cores, while their hydrophilic exteriors allow them to remain soluble in the intestinal lumen. researchgate.net This solubilization is paramount for the transport of lipids to the surface of enterocytes for absorption. nih.gov
| Property | Description | Relevance to Solubilization |
| Amphiphilicity | Possesses both hydrophobic and hydrophilic regions. | Allows for interaction with both lipids and the aqueous intestinal environment, enabling detergent-like action. nih.gov |
| Micelle Formation | Aggregates to form simple and mixed micelles above a critical concentration. | Sequesters and solubilizes poorly soluble lipids (e.g., fatty acids, monoglycerides, cholesterol) for transport and absorption. mdpi.commonash.edu |
| Conjugation | Conjugated with glycine. | Lowers the pKa of the bile acid, ensuring it remains ionized and an effective emulsifying agent at the pH of the small intestine. |
Contribution to Lipid Transport Mechanisms
The function of Glycochenodeoxycholate (1-) extends beyond initial solubilization to direct involvement in lipid transport mechanisms. The mixed micelles formed with Glycochenodeoxycholate (1-) serve as the primary transport vehicles for digested lipids, moving them through the unstirred water layer to the apical membrane of the intestinal epithelial cells (enterocytes). mdpi.comnih.gov
Upon reaching the enterocyte surface, the lipid components are released from the micelle and absorbed into the cell, a process that is not fully understood but is believed to occur via passive diffusion and protein-mediated transport. nih.gov While the lipids enter the cell, the bile salts, including Glycochenodeoxycholate (1-), are primarily reabsorbed further down in the terminal ileum through a specific transporter, the apical sodium-dependent bile salt transporter (ASBT), and returned to the liver via the portal circulation in a process known as enterohepatic circulation. nih.gov Furthermore, research has indicated that certain bile salts, including Glycochenodeoxycholate (1-), can inhibit the function of P-glycoprotein (Pgp), a transporter that can efflux substances back into the intestinal lumen, potentially enhancing the absorption of certain compounds. mdpi.com
| Stage | Role of Glycochenodeoxycholate (1-) | Outcome |
| Lumenal Transport | Forms mixed micelles containing digested lipids. | Facilitates diffusion of lipids across the aqueous unstirred water layer to the enterocyte brush border. mdpi.com |
| Lipid Delivery | Releases lipid cargo at the apical membrane of the enterocyte. | Enables absorption of fatty acids, monoglycerides, and other lipids into the intestinal cells. |
| Enterohepatic Circulation | Reabsorbed in the terminal ileum via ASBT. | Efficiently conserves the body's bile acid pool for reuse. nih.gov |
Modulation of Endogenous Signaling Pathways
Beyond its role in digestion, Glycochenodeoxycholate (1-) is an active signaling molecule that can modulate a variety of intracellular pathways, influencing cell fate decisions such as proliferation, apoptosis, and survival. spandidos-publications.commdpi.com Its effects can be cell-type specific and context-dependent.
Research has identified several key signaling cascades affected by Glycochenodeoxycholate (1-):
NF-κB Pathway : In rat hepatocytes, Glycochenodeoxycholate (1-) has been shown to decrease the activity of the pro-inflammatory NF-κB pathway. nih.gov
STAT3 Signaling : In hepatocellular carcinoma cells, it can activate the STAT3 signaling pathway, which has been linked to increased cell survival and chemoresistance. medchemexpress.comnih.gov
EGFR/MAPK Pathway : Glycochenodeoxycholate (1-) can induce the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways like the MAPK/Erk cascade, which is involved in cell proliferation. nih.govnih.gov
PI3K/Akt Pathway : This pro-survival pathway is another target, with studies showing that bile acids can activate PI3K and its downstream effector Akt. spandidos-publications.comoup.com
Apoptosis Pathways : The accumulation of hydrophobic bile acids like Glycochenodeoxycholate (1-) is associated with the induction of apoptosis in hepatocytes through both death receptor-dependent and independent (mitochondrial) pathways, often involving the activation of caspases. nih.govnih.gov
| Signaling Pathway | Effect of Glycochenodeoxycholate (1-) | Associated Cellular Outcome | Research Finding |
| NF-κB | Inhibition | Down-regulation of iNOS expression | In rat hepatocytes, GCDC decreased cytokine-stimulated iNOS promoter activity and protein expression by inhibiting NF-κB DNA-binding. nih.gov |
| STAT3 | Activation | Enhanced stemness and chemoresistance | In hepatocellular carcinoma cells, GCDC activates the STAT3 pathway, increasing the expression of anti-apoptotic genes. medchemexpress.comnih.gov |
| EGFR/MEK/Erk | Activation | Increased cell proliferation and collagen deposition | In hepatic stellate cells, stimulation with chenodeoxycholic acid (the precursor to GCDC) activates Erk signaling. nih.gov |
| PI3K/Akt | Activation | Pro-survival signaling | Bile acids can activate the anti-apoptotic signaling molecule PI3K. oup.com GCDC can induce Bcl-2 phosphorylation via ERK1/2, enhancing its anti-apoptotic function. spandidos-publications.com |
| Caspase Activation | Induction | Apoptosis | GCDC strongly induced caspase-3 activity in rat hepatocytes. nih.gov |
Interactions with Macromolecules and Structures within Biological Fluids
In biological fluids such as bile and intestinal fluid, Glycochenodeoxycholate (1-) interacts with a variety of macromolecules and participates in the formation of complex colloidal structures. acs.orgacs.org
Its primary interaction is self-aggregation to form simple micelles when its concentration exceeds the critical micellar concentration (CMC). mdpi.com In the presence of other biliary lipids, it forms more complex structures. In bile, bile salts, phospholipids (B1166683) (mainly phosphatidylcholine), and cholesterol coexist, forming mixed micelles and vesicles that maintain cholesterol solubility. jst.go.jp
Glycochenodeoxycholate (1-) also binds to various proteins. Within intestinal cells, it is bound by the ileal bile acid-binding protein (I-BABP), which is thought to facilitate its transport across the enterocyte and protect the cell from its cytotoxic effects. mpg.dehun-ren.hu In the bloodstream, like many substances, bile acids can bind reversibly to plasma proteins, primarily albumin. wikipedia.orgderangedphysiology.com This binding affects their distribution and bioavailability, as it is generally the unbound fraction that is pharmacologically active and available for transport into tissues. wikipedia.org
| Interacting Entity | Type of Interaction | Biological Significance |
| Self-Aggregation | Forms simple micelles | The fundamental basis for its detergent and solubilizing properties. mdpi.comacs.org |
| Phospholipids & Cholesterol | Forms mixed micelles and vesicles | Key to solubilizing cholesterol in bile and preventing gallstone formation. jst.go.jp |
| Ileal Bile Acid-Binding Protein (I-BABP) | Non-covalent binding | Facilitates intracellular transport in enterocytes and protects against cytotoxicity. mpg.dehun-ren.hu |
| Plasma Proteins (e.g., Albumin) | Reversible binding | Influences the distribution, half-life, and availability of the molecule in systemic circulation. wikipedia.orgderangedphysiology.com |
Cellular and Molecular Mechanisms of Action
Receptor-Mediated Interactions
Glycochenodeoxycholate (1-) interacts with both nuclear and membrane-bound receptors to initiate its downstream effects. These interactions are crucial in regulating various cellular processes.
Nuclear Receptor Activation: Farnesoid X Receptor (FXR) Pathway
The farnesoid X receptor (FXR), a member of the nuclear hormone receptor superfamily, is a key mediator of glycochenodeoxycholate's actions. jci.orgmdpi.com FXR is highly expressed in tissues central to bile acid metabolism, such as the liver and intestine. jci.orgnih.gov
Upon binding, glycochenodeoxycholate activates FXR, which then forms a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. wikipathways.org
Key research findings on the FXR pathway activation by glycochenodeoxycholate include:
Regulation of Bile Acid Homeostasis: Activated FXR plays a central role in a negative feedback loop that controls bile acid synthesis. nih.gov It induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. jci.orgnih.gov In the ileum, FXR activation stimulates the production of fibroblast growth factor 19 (FGF19), which travels to the liver to repress CYP7A1 expression. nih.gov
Modulation of Transporter Gene Expression: FXR activation by bile acids, including glycochenodeoxycholate, upregulates the expression of transporters involved in bile acid efflux from hepatocytes, such as the bile salt export pump (BSEP). jci.org
Induction of Hepcidin (B1576463) Expression: Studies have shown that glycochenodeoxycholate can trigger the farnesoid X receptor (FXR), leading to an increase in hepcidin expression through the BMP6/ALK3-SMAD signaling pathway. mdpi.com An FXR agonist, GW4064, was also found to up-regulate hepcidin through the same pathway, while an FXR inhibitor prevented this effect. mdpi.com
| Target Gene | Effect of FXR Activation by Glycochenodeoxycholate | Reference |
| Small Heterodimer Partner (SHP) | Induction | nih.gov |
| Bile Salt Export Pump (BSEP) | Induction | jci.org |
| Cholesterol 7α-hydroxylase (CYP7A1) | Repression | jci.orgnih.gov |
| Hepcidin | Induction | mdpi.com |
Membrane Receptor Stimulation: G protein-coupled Bile Acid Receptor 1 (GPBAR-1/TGR5) Signaling
Glycochenodeoxycholate also interacts with the G protein-coupled bile acid receptor 1 (GPBAR-1), also known as TGR5, a cell surface receptor. mdpi.comwikipedia.org TGR5 is expressed in various cell types, including macrophages, sinusoidal endothelial cells, and cholangiocytes. mdpi.comscienceopen.com
Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov This initiates a cascade of downstream signaling events.
Key research findings on TGR5 signaling by glycochenodeoxycholate include:
Anti-inflammatory Effects: TGR5 activation has been shown to suppress the production of pro-inflammatory cytokines. nih.govfrontiersin.org
Regulation of Energy Homeostasis: TGR5 plays a role in regulating energy expenditure and glucose metabolism. nih.govfrontiersin.org
Cell Proliferation: In cholangiocytes, glycochenodeoxycholate has been shown to induce the expression of cyclooxygenase-2 (COX-2) and other genes related to cell proliferation, a process potentially mediated by TGR5. spandidos-publications.com
| Downstream Effector | Effect of TGR5 Activation by Glycochenodeoxycholate | Reference |
| Adenylyl Cyclase | Activation | mdpi.comnih.gov |
| Cyclic AMP (cAMP) | Increased Levels | mdpi.comnih.gov |
| Pro-inflammatory Cytokines | Decreased Production | nih.govfrontiersin.org |
Interactions with Other Steroid Receptors
While FXR and TGR5 are the most well-characterized receptors for glycochenodeoxycholate, evidence suggests potential interactions with other steroid receptors. As a cholesterol-derived molecule, it shares a structural backbone with other steroid hormones, which could allow for binding to a broader range of nuclear receptors. researchgate.net However, the specific interactions and their physiological relevance are still under investigation.
Signal Transduction Cascade Modulation
The binding of glycochenodeoxycholate to its receptors triggers the modulation of various intracellular signal transduction cascades, which ultimately dictate the cellular response.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The mitogen-activated protein kinase (MAPK) pathways are a critical set of signaling cascades involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. rug.nl
A significant body of research highlights the ability of glycochenodeoxycholate to activate the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. frontiersin.orgnih.gov ERK1/2 are key components of the MAPK signaling cascade that transmit signals from cell surface receptors to the nucleus. nih.gov
Research has demonstrated that glycochenodeoxycholate can stimulate the phosphorylation of ERK1/2 in a dose-dependent manner in various cell types, including hepatocellular carcinoma cells. frontiersin.orgresearchgate.net This activation is often mediated by upstream signaling components.
Key research findings on ERK1/2 activation by glycochenodeoxycholate include:
Promotion of Cell Survival and Chemoresistance: In hepatocellular carcinoma cells, glycochenodeoxycholate-mediated activation of ERK1/2 has been linked to increased cell survival and resistance to chemotherapeutic agents. frontiersin.orgspandidos-publications.comnih.gov This effect can be attenuated by inhibitors of the MAPK/ERK pathway, such as PD98059. frontiersin.orgspandidos-publications.com
Phosphorylation of Downstream Targets: Activated ERK1/2 can phosphorylate various downstream proteins, including the anti-apoptotic protein Bcl-2. spandidos-publications.comresearchgate.net Phosphorylation of Bcl-2 at the Ser70 site by ERK1/2 enhances its anti-apoptotic function. spandidos-publications.comresearchgate.net Similarly, ERK1/2 can phosphorylate Mcl-1 at the T163 site, increasing its stability and contributing to cell survival. nih.gov
Nuclear Translocation: Upon stimulation by glycochenodeoxycholate, activated ERK1/2 can translocate from the cytoplasm to the nucleus, where it can regulate the activity of transcription factors and influence gene expression. frontiersin.orgnih.gov
| Cell Line | Effect of Glycochenodeoxycholate | Downstream Consequence | Reference |
| QGY-7703 (Hepatocellular Carcinoma) | Increased phosphorylation of ERK1/2 | Enhanced chemoresistance and proliferation | frontiersin.org |
| Huh7 (Hepatocellular Carcinoma) | Increased phosphorylation of ERK1/2 | Promotion of cell survival | nih.gov |
| HepG2 (Hepatocellular Carcinoma) | Activation of ERK1/2 | Phosphorylation of Mcl-1, increased Mcl-1 half-life | nih.gov |
p38 MAPK Activation
Glycochenodeoxycholate has been shown to induce the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway in certain cell types. spandidos-publications.com In non-neoplastic Barrett's cell lines, for instance, activation of the p38 MAPK pathway by glycochenodeoxycholate contributes to cellular proliferation. spandidos-publications.com The p38 MAPK family, which includes isoforms α, β, γ, and δ, is activated in response to cellular stresses and inflammatory cytokines. mdpi.com Activation typically occurs through a cascade involving MAP3Ks and MAP2Ks (MKK3, MKK4, and MKK6), which dually phosphorylate p38 MAPK on specific threonine and tyrosine residues. mdpi.comheraldopenaccess.us Interestingly, hydrophobic bile acids, including glycochenodeoxycholate, can also compromise interleukin-6 (IL-6) signaling in hepatocytes through a p38(MAPK)-dependent inhibition of STAT3 phosphorylation. nih.gov This suggests a complex role for p38 MAPK activation by glycochenodeoxycholate, with outcomes that are highly dependent on the specific cellular environment.
c-Jun N-terminal Kinase (JNK) Inhibition
The interaction of glycochenodeoxycholate with the c-Jun N-terminal Kinase (JNK) pathway is complex and can be context-dependent. While some studies indicate that hydrophobic bile acids can activate JNK, leading to apoptosis, other research points to inhibitory effects under certain conditions. karger.comoup.com For example, in one study, the protective effects of tauroursodeoxycholate (TUDC) against glycochenodeoxycholate-induced apoptosis in rat hepatocytes were attributed to the inhibition of JNK activation. karger.com This inhibition was mediated by the induction of MAP kinase phosphatase 1 (MKP-1), which prevented the phosphorylation of MKK4, an upstream activator of JNK. karger.com Conversely, other studies have shown that toxic bile acids like glycochenodeoxycholate can induce hepatocyte apoptosis through a JNK-dependent mechanism. tandfonline.comnih.gov This apparent discrepancy highlights the nuanced regulation of the JNK pathway by bile acids, where the ultimate cellular response may be influenced by the presence of other signaling molecules and the specific cellular context.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival that is frequently activated by glycochenodeoxycholate. cellsignal.comgenome.jpnih.gov Research has demonstrated that glycochenodeoxycholic acid can activate the PI3K/Akt pathway, leading to stimulated cell growth in Barrett's adenocarcinoma cells. spandidos-publications.com This pathway is initiated by various stimuli that lead to the production of phosphatidylinositol (3,4,5)-trisphosphates (PIP3) by PI3K. cellsignal.com PIP3 then serves as a docking site for Akt and its upstream activator PDK1, leading to Akt phosphorylation and activation. cellsignal.com Activated Akt can then phosphorylate a multitude of downstream targets to promote cell survival and proliferation. cellsignal.comijbs.com In the context of hepatocellular carcinoma, the activation of the PI3K/Akt pathway by glycochenodeoxycholate has been implicated in promoting cell survival and resistance to chemotherapy. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Activation
Glycochenodeoxycholate has been shown to influence the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key regulator of cellular processes like inflammation, proliferation, and apoptosis. portlandpress.commdpi.com In hepatocytes, hydrophobic bile acids such as glycochenodeoxycholate can inhibit the IL-6-induced tyrosine phosphorylation of STAT3. nih.gov This inhibition is, at least in part, dependent on the activation of p38 MAPK. nih.gov The STAT3 signaling pathway is typically activated by the phosphorylation of a specific tyrosine residue (Tyr705) by kinases like JAKs or Src, leading to dimerization, nuclear translocation, and gene transcription modulation. mdpi.comjcancer.org The inhibitory effect of glycochenodeoxycholate on STAT3 activation in the context of IL-6 signaling suggests a potential mechanism by which this bile acid could contribute to hepatotoxicity by counteracting the protective effects of IL-6. nih.gov
Epidermal Growth Factor Receptor (EGFR)/Raf-1 Cascade
Glycochenodeoxycholate can activate the Epidermal Growth Factor Receptor (EGFR)/Raf-1 signaling cascade, a pathway centrally involved in regulating cell proliferation and survival. physiology.org Studies have shown that hydrophobic bile acids can induce EGFR activation in a ligand-independent manner. nih.gov This activation can subsequently trigger downstream signaling through the Raf-1/MEK/ERK cascade. spandidos-publications.commdpi.com For instance, in cholangiocarcinomas, bile acids can prevent the degradation of the anti-apoptotic protein Mcl-1 through the activation of the EGFR/Raf-1 cascade. spandidos-publications.com In quiescent primary rat hepatic stellate cells, hydrophobic bile acids, including glycochenodeoxycholate, lead to EGFR phosphorylation in a process dependent on the generation of reactive oxygen species (ROS) and the kinase Yes. nih.gov This EGFR activation primarily leads to cell proliferation; however, if a simultaneous JNK signal is present, the outcome can shift towards apoptosis. nih.gov
Bone Morphogenetic Protein (BMP)/SMAD Signaling in Specific Contexts
The Bone Morphogenetic Protein (BMP) signaling pathway, which plays crucial roles in development and cellular homeostasis, can be influenced by factors related to bile acid metabolism, although direct modulation by Glycochenodeoxycholate is less characterized. nih.govnih.gov BMPs signal through a complex of type I and type II serine/threonine kinase receptors. mdpi.commdpi.com Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD1, 5, and 8. nih.govresearchgate.net These activated R-SMADs then form a complex with a common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate target gene expression. mdpi.comresearchgate.net Interestingly, some studies have shown that BMPs can also signal through the canonical TGF-β-responsive SMAD2 and SMAD3 in certain cellular contexts, such as in embryonic and transformed cells. nih.gov
Soluble Adenylyl Cyclase (sAC) Pathway Modulation
Glycochenodeoxycholate-induced apoptosis can be regulated by the soluble adenylyl cyclase (sAC) pathway. karger.comnih.gov sAC is an intracellular source of cyclic adenosine (B11128) monophosphate (cAMP) that is uniquely regulated by bicarbonate and calcium ions, distinguishing it from transmembrane adenylyl cyclases. nih.gov Increased intracellular bicarbonate levels can lead to heightened sAC activity. karger.com The inhibition of sAC has been shown to prevent apoptosis induced by glycochenodeoxycholate in cholangiocytes. karger.com This protective effect is associated with the prevention of Bax phosphorylation and its translocation to the mitochondria. nih.gov This suggests that sAC acts as a crucial mediator in the intrinsic apoptotic pathway initiated by this bile acid.
Regulation of Gene Expression and Protein Homeostasis
Glycochenodeoxycholate (1-), a primary conjugated bile acid, plays a significant role in cellular signaling, capable of modulating a wide array of genes and protein functions. Its influence extends to the intricate regulation of gene expression and the maintenance of protein homeostasis, impacting cell survival, apoptosis, and inflammatory responses.
Transcriptional Regulation of Specific Genes
Glycochenodeoxycholate directly influences the transcriptional activity of several key genes involved in critical cellular processes, including iron homeostasis and vascular function.
Glycochenodeoxycholate (GCDCA) is a significant regulator of hepcidin, a peptide hormone crucial for iron metabolism. Studies have shown that GCDCA can induce the expression of hepcidin. nih.gov In patients with chronic kidney disease, where GCDCA levels are often elevated, a corresponding increase in hepcidin levels and a decrease in serum iron have been observed. nih.gov
The mechanism underlying this regulation involves the farnesoid X receptor (FXR). Research indicates that GCDCA-induced activation of FXR leads to the stimulation of the SMAD signaling pathway, which is a key regulatory pathway for hepcidin expression. nih.govresearchgate.net In mouse models, administration of GCDCA resulted in increased serum hepcidin levels, which was associated with decreased hemoglobin and serum iron. nih.gov This suggests that by activating the FXR-related SMAD signaling cascade, GCDCA plays a pivotal role in up-regulating hepcidin and influencing systemic iron balance. nih.gov
| Finding | Experimental Model | Proposed Mechanism | Reference |
|---|---|---|---|
| Increased serum hepcidin levels, decreased hemoglobin and serum iron. | Mice treated with GCDCA (200 and 300 mg/kg/d). | Activation of the FXR-mediated SMAD signaling pathway. | nih.gov |
| GCDCA upregulates hepcidin expression. | Cell-based assays (HepG2 cells). | Stimulation of the farnesoid X receptor (FXR) and the BMP6/ALK3-SMAD pathway. | researchgate.net |
The accumulation of toxic bile acids during cholestatic liver diseases is linked to a decrease in the expression of endothelial nitric oxide synthase (NOS-3) and an increase in cellular oxidative stress. conicet.gov.ar Glycochenodeoxycholate has been shown to down-regulate the expression of NOS-3. conicet.gov.arresearchgate.net
This regulatory action is mediated through the transcription factor Sp1. In human hepatocarcinoma (HepG2) cells, GCDCA treatment leads to increased expression and activation of Sp1. conicet.gov.ar This activated Sp1 exhibits a higher binding capacity to specific sites on the NOS-3 promoter. conicet.gov.ar The increased binding of Sp1 to the promoter results in decreased promoter activity and a subsequent reduction in NOS-3 expression and activity. conicet.gov.ar This interaction provides direct evidence for the role of Sp1 as a negative regulator of NOS-3 expression in the context of GCDCA-induced cytotoxicity. conicet.gov.ar The use of antioxidants or specific inhibitors of Sp1 was found to restore NOS-3 expression and reduce cell death, underscoring the link between oxidative stress, Sp1 activation, and NOS-3 down-regulation. conicet.gov.ar
| Effect of GCDCA | Key Mediator | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| Down-regulation of NOS-3 expression. | Transcription Factor Sp1. | GCDCA increases Sp1 expression and activation, leading to enhanced binding at the NOS-3 promoter. | Decreased NOS-3 promoter activity, reduced NOS-3 expression, and increased cytotoxicity. | conicet.gov.ar |
Anti-apoptotic and Pro-apoptotic Gene Expression Modulation
Glycochenodeoxycholate exhibits a dual role in regulating apoptosis, capable of modulating the expression of both anti-apoptotic and pro-apoptotic genes, often in a context-dependent manner.
In hepatocellular carcinoma (HCC) cells, GCDCA has been observed to enhance chemoresistance by altering the expression of apoptosis-related genes. medchemexpress.com Treatment with GCDCA can suppress the expression of pro-apoptotic genes such as Bcl10, Caspase 3, Caspase 4, Tp53, and BAD. medchemexpress.com Concurrently, it increases the expression of anti-apoptotic genes including Bcl2 and Bcl-xl. medchemexpress.com Further studies in HCC cells confirmed that GCDCA promotes the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while decreasing the expression of pro-apoptotic proteins Bim and Bak. frontiersin.orgresearchsquare.com This shift in the balance towards anti-apoptotic gene expression contributes to cell survival and resistance to chemotherapy. medchemexpress.comfrontiersin.org Some research suggests this may be part of a reversible caspase response that activates anti-apoptotic genes to protect hepatocytes. spandidos-publications.com
Conversely, GCDCA can also promote apoptosis. One established pro-apoptotic mechanism involves the Fas death receptor. Toxic bile salts like GCDCA can induce apoptosis by increasing the translocation of cytoplasmic Fas to the cell surface, which triggers the death signal cascade without the need for the Fas ligand. physiology.org Furthermore, GCDCA can upregulate the expression of pro-inflammatory genes, which may contribute to cellular stress and apoptosis. nih.gov
Protein Phosphorylation Events: Bcl-2, cFLIP
Beyond transcriptional regulation, Glycochenodeoxycholate influences protein function directly through post-translational modifications, particularly phosphorylation, which can switch the function of key regulatory proteins in the apoptotic pathway.
In the context of hepatocellular carcinoma, Glycochenodeoxycholate can induce the phosphorylation of the anti-apoptotic protein Bcl-2. spandidos-publications.comnih.gov This phosphorylation specifically occurs at the Serine 70 (Ser70) site. spandidos-publications.comnih.gov The signaling pathway responsible for this event is the MAPK/ERK1/2 pathway, which is activated by GCDCA. spandidos-publications.comnih.govresearchgate.net Activated ERK1/2 can then phosphorylate Bcl-2 at Ser70. spandidos-publications.comresearchgate.net This phosphorylation enhances the anti-apoptotic function of Bcl-2, contributing significantly to the survival and chemoresistance of liver cancer cells. spandidos-publications.comnih.gov Inhibiting the ERK1/2 pathway has been shown to block GCDCA-stimulated Bcl-2 phosphorylation and attenuate the induced chemoresistance. nih.gov
| Target Protein | Phosphorylation Site | Signaling Pathway | Functional Outcome | Reference |
|---|---|---|---|---|
| Bcl-2 | Serine 70 (Ser70) | MAPK/ERK1/2 | Enhanced anti-apoptotic function, increased survival and chemoresistance in HCC. | spandidos-publications.comnih.govresearchgate.net |
Glycochenodeoxycholate also modulates the function of the cellular FLICE-like inhibitory protein (cFLIP), a key regulator of death receptor-mediated apoptosis. GCDCA stimulates the phosphorylation of both the long (cFLIP-L) and short (cFLIP-S) isoforms of this protein. nih.gov This phosphorylation event is associated with a decreased recruitment of cFLIP to the death-inducing signaling complex (DISC). nih.govnih.gov By reducing the amount of inhibitory cFLIP at the DISC, GCDCA enhances the activation of caspase-8 and caspase-10, thereby potentiating TRAIL-mediated apoptosis. nih.gov This effect appears to be mediated by Protein Kinase C (PKC), as PKC antagonists can prevent the GCDCA-stimulated phosphorylation of cFLIP and the subsequent enhancement of apoptosis. nih.gov This mechanism highlights a pro-apoptotic role for GCDCA by altering the phosphorylation state of a critical apoptosis inhibitor. nih.govmdpi.com
Cellular Transport Mechanisms
Hepatic Uptake and Efflux Systems
The liver is the central organ for the synthesis and metabolism of bile acids. The uptake of Glycochenodeoxycholate (1-) from the portal blood into hepatocytes and its subsequent efflux into the bile are facilitated by specific transporters located on the sinusoidal (basolateral) and canalicular (apical) membranes of hepatocytes, respectively.
Organic Anion Transporting Polypeptides, specifically OATP1B1 and OATP1B3, are key transporters involved in the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including Glycochenodeoxycholate (1-). researchgate.netbohrium.commdpi.com These transporters are located on the sinusoidal membrane of hepatocytes and mediate the sodium-independent uptake of their substrates. researchgate.net
Research has demonstrated that derivatives of Glycochenodeoxycholate, such as Glycochenodeoxycholate-3-sulfate (GCDCA-S) and Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G), are substrates for both OATP1B1 and OATP1B3. nih.govnih.gov In vitro studies using cells expressing these transporters have confirmed their role in the uptake of these bile acid conjugates. nih.govnih.gov For instance, the uptake of GCDCA-S and another related compound, chenodeoxycholate 24-glucuronide (CDCA-24G), was identified in HEK293 cells transfected with OATP1B1 and OATP1B3. nih.gov Furthermore, in vitro studies have shown that GCDCA-3G and another glucuronide, GDCA-3G, are taken up more efficiently by OATP1B1 compared to OATP1B3. nih.gov
The function of these transporters can be influenced by genetic polymorphisms, which can alter the pharmacokinetics of substrate drugs. bohrium.comjst.go.jp
The Sodium Taurocholate Co-transporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids, including Glycochenodeoxycholate (1-), from the portal blood into hepatocytes. researchgate.netnih.govresearchgate.net NTCP is highly expressed on the sinusoidal membrane of hepatocytes and plays a crucial role in maintaining bile acid homeostasis. researchgate.net
Kinetic studies have shown that NTCP transports Glycochenodeoxycholate (1-) with high efficiency. nih.govresearchgate.net In fact, the intrinsic clearance of Glycochenodeoxycholate (1-) by NTCP is significantly greater than that of taurocholate, a prototypical bile salt. researchgate.net One study determined the Michaelis-Menten constant (KM) for Glycochenodeoxycholate (1-) transport by human NTCP to be 0.569 ± 0.318 μM, which is lower than that for taurocholate (6.44 ± 3.83 μM), indicating a higher affinity of NTCP for Glycochenodeoxycholate (1-). nih.gov The apparent intrinsic clearance (CLint) for Glycochenodeoxycholate (1-) was also found to be about 20-fold greater than for taurocholate. nih.gov
The transport process mediated by NTCP is electrogenic, meaning it involves the net movement of charge across the membrane. uzh.ch
The Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter superfamily encoded by the ABCB11 gene, is the primary transporter responsible for the efflux of monovalent bile salts like Glycochenodeoxycholate (1-) from the hepatocyte into the bile canaliculi. researchgate.netuniprot.orgresearchgate.netbioivt.com This ATP-dependent process is a critical step in the formation of bile and the enterohepatic circulation of bile acids. uniprot.orgnih.gov
BSEP is exclusively located on the canalicular membrane of hepatocytes. uniprot.orgbioivt.com Its function is essential for preventing the accumulation of cytotoxic bile salts within the liver cells. researchgate.netbioivt.com Genetic mutations in the ABCB11 gene can lead to impaired BSEP function and result in severe cholestatic liver diseases. uniprot.orgresearchgate.net
Studies using vesicle-based assays have confirmed that Glycochenodeoxycholate (1-) is a substrate for BSEP. nih.govnih.gov While BSEP transports various conjugated bile salts, its activity can be influenced by factors such as membrane cholesterol content. nih.gov
While BSEP is the main canalicular efflux transporter for Glycochenodeoxycholate (1-), other transporters can play a role, particularly under cholestatic conditions. Multidrug resistance-associated protein 2 (MRP2/ABCC2) is another canalicular efflux transporter, but it primarily handles divalent and more hydrophilic bile salt conjugates. physiology.org
Multidrug resistance-associated protein 3 (MRP3/ABCC3) is a basolateral efflux transporter, meaning it transports substrates from the hepatocyte back into the sinusoidal blood. nih.gov Under normal physiological conditions, its role in Glycochenodeoxycholate (1-) transport is minor. However, in situations where canalicular efflux via BSEP is impaired, such as in cholestatic liver disease, the expression and activity of MRP3 can be upregulated. nih.govfrontiersin.org This provides a compensatory mechanism to efflux bile acids from the engorged hepatocyte back into the systemic circulation for subsequent renal elimination. frontiersin.org
In vitro studies have shown that glucuronidated derivatives of Glycochenodeoxycholate can be good substrates for both MRP2 and MRP3. nih.gov
Intestinal Absorption Mechanisms
After being secreted into the bile and entering the small intestine to aid in fat digestion, the majority of bile acids, including Glycochenodeoxycholate (1-), are efficiently reabsorbed to be returned to the liver. This reabsorption occurs primarily in the terminal ileum. nih.govnih.gov
The primary mechanism for the active reabsorption of conjugated bile acids from the intestinal lumen is the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2. nih.govnih.govwur.nl This transporter is highly expressed on the apical membrane of enterocytes in the terminal ileum. nih.govnih.gov The transport of Glycochenodeoxycholate (1-) by ASBT is a sodium-dependent process. core.ac.uk The crucial role of ASBT in bile acid reabsorption is highlighted by the fact that individuals with inactivating mutations in the ASBT gene suffer from primary bile acid malabsorption. nih.gov
Once inside the enterocyte, bile acids are shuttled across the cell and exported across the basolateral membrane into the portal circulation by the heteromeric Organic Solute Transporter alpha/beta (OSTα/OSTβ). nih.gov While ASBT is the main transporter for active absorption, some passive absorption of bile acids can also occur in the intestine. nih.gov
Tissue-Specific Transport Systems
While the liver and intestine are the primary sites for Glycochenodeoxycholate (1-) transport as part of the enterohepatic circulation, the transporters involved are also expressed in other tissues, suggesting broader physiological roles.
The Apical Sodium-dependent Bile Acid Transporter (ASBT) is also found in the cholangiocytes lining the bile ducts and in the proximal tubules of the kidneys. nih.gov In the kidneys, ASBT, along with other transporters like organic anion transporters (OATs), likely participates in the reabsorption and excretion of bile acids, providing an alternative elimination pathway when the hepatic route is compromised.
Organic anion transporting polypeptides (OATPs) are not exclusive to the liver. For instance, a mouse organic anion transporter has been shown to recognize Glycochenodeoxycholate (1-) as a substrate and is expressed in various tissues. uniprot.org Furthermore, OATP1B1 and OATP1B3, crucial for hepatic uptake, are also expressed in other tissues and play a role in the disposition of various endogenous compounds and drugs. mdpi.com The tissue-specific expression of these transporters can contribute to local accumulation and effects of their substrates. nih.gov
Data Tables
Table 1: Key Transporters of Glycochenodeoxycholate (1-) and its Derivatives
| Transporter | Gene | Location | Function | Substrate Specificity |
| OATP1B1 | SLCO1B1 | Hepatocyte (Sinusoidal) | Na+-independent uptake from blood | Glycochenodeoxycholate-3-sulfate, Glycochenodeoxycholate 3-O-glucuronide nih.govnih.gov |
| OATP1B3 | SLCO1B3 | Hepatocyte (Sinusoidal) | Na+-independent uptake from blood | Glycochenodeoxycholate-3-sulfate, Glycochenodeoxycholate 3-O-glucuronide nih.govnih.gov |
| NTCP | SLC10A1 | Hepatocyte (Sinusoidal) | Na+-dependent uptake from blood | Glycochenodeoxycholate (high affinity) researchgate.netnih.gov |
| BSEP | ABCB11 | Hepatocyte (Canalicular) | ATP-dependent efflux into bile | Glycochenodeoxycholate researchgate.netuniprot.org |
| MRP2 | ABCC2 | Hepatocyte (Canalicular) | ATP-dependent efflux into bile | Primarily divalent/hydrophilic bile salts; GCDCA-glucuronide nih.govphysiology.org |
| MRP3 | ABCC3 | Hepatocyte (Basolateral) | ATP-dependent efflux into blood | Compensatory efflux; GCDCA-glucuronide nih.govnih.gov |
| ASBT | SLC10A2 | Ileum (Apical), Kidney | Na+-dependent reabsorption | Glycochenodeoxycholate nih.govnih.gov |
| OSTα/β | Ileum (Basolateral) | Efflux into portal blood | Bile acids, including Glycochenodeoxycholate nih.gov |
Table 2: Kinetic Parameters of Glycochenodeoxycholate (1-) Transport by Human NTCP
| Parameter | Value | Comparison Substrate (Taurocholate) | Reference |
| KM (μM) | 0.569 ± 0.318 | 6.44 ± 3.83 | nih.gov |
| Apparent CLint (μl/mg protein/min) | 153 ± 53 | 6.92 ± 4.72 | nih.gov |
Role in Pathophysiological Processes: Mechanistic Insights
Hepatobiliary Pathophysiology
The accumulation of hydrophobic bile acids, such as glycochenodeoxycholate (GCDC), is a central event in the pathophysiology of cholestatic liver diseases. wjgnet.commdpi.com This accumulation triggers a cascade of cellular events within hepatocytes, leading to apoptosis and injury, which are key drivers of cholestatic liver damage. mdpi.comnih.gov While initial hypotheses focused on direct bile acid-induced apoptosis, more recent research suggests a complex interplay of signaling pathways and inflammatory responses. nih.gov
Cholestatic Liver Injury Mechanisms
The mechanisms underlying GCDC-induced liver injury also involve an inflammatory component. The induction of inflammatory mediators can be dependent on the activation of the transcription factor Egr-1. wjgnet.com This suggests that the initial bile acid-induced hepatocyte injury can trigger a secondary inflammatory response that exacerbates liver damage.
Liver Fibrosis Promotion Mechanisms
Glycochenodeoxycholate (GCDC), a primary conjugated bile acid, plays a significant role in the progression of liver fibrosis, particularly in the context of cholestatic liver diseases. nih.govresearchgate.netmdpi.com Its profibrotic effects are primarily mediated through the direct activation of hepatic stellate cells (HSCs), the main cell type responsible for extracellular matrix deposition in the liver. nih.govresearchgate.net
In cholestatic conditions, where the flow of bile is impaired, GCDC accumulates in the liver, creating a toxic environment that promotes tissue injury and scarring. mdpi.com Research has shown that in animal models of cholestasis, the presence of GCDC is a critical factor for the development of significant liver fibrosis. nih.govresearchgate.net Studies have demonstrated that chronic hepatocellular cholestasis alone, without the presence of a "humanized" hydrophobic bile acid pool containing GCDC, is insufficient to induce substantial fibrosis. researchgate.net
The mechanisms by which GCDC stimulates HSCs involve specific signaling pathways. In-vitro studies have revealed that hydrophobic bile acids like GCDC lead to the proliferation of HSCs, increased collagen deposition, and the transformation of HSCs into a myofibroblast-like phenotype. nih.govresearchgate.net This activation is associated with the upregulation of the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-activated protein kinase kinase (MEK1/2) signaling pathways. nih.govresearchgate.net The inhibition of these pathways has been shown to abolish the pro-proliferative and pro-fibrotic effects of chenodeoxycholic acid (the unconjugated form of GCDC) on HSCs. researchgate.net
Furthermore, glycocholic acid (GCA), another bile acid, has been shown to aggravate liver fibrosis by promoting the upregulation of connective tissue growth factor (CTGF) in hepatocytes. researchgate.net This suggests a potential paracrine signaling mechanism where hepatocytes, under the influence of bile acids, release factors that in turn activate HSCs.
Table 1: Mechanistic Effects of Glycochenodeoxycholate on Liver Fibrosis
| Cellular/Molecular Event | Key Findings | References |
| Hepatic Stellate Cell (HSC) Activation | GCDC directly stimulates HSC proliferation and transformation into myofibroblasts. | nih.gov, researchgate.net |
| Collagen Deposition | Increased deposition of collagen by activated HSCs upon stimulation with GCDC. | nih.gov, researchgate.net |
| Signaling Pathway Involvement | Activation of EGFR and MEK1/2 signaling pathways in HSCs is crucial for GCDC's profibrotic effects. | nih.gov, researchgate.net |
| Role in Cholestasis | Accumulation of GCDC during cholestasis is a key driver of liver fibrosis development. | researchgate.net, mdpi.com |
Impaired Liver Function Associations
The accumulation of Glycochenodeoxycholate is strongly associated with impaired liver function, primarily through its cytotoxic effects on hepatocytes. nih.govnih.gov Cholestatic liver diseases, characterized by elevated levels of hydrophobic bile acids like GCDC, often lead to progressive liver damage and can culminate in liver cirrhosis and its complications. nih.gov
One of the primary mechanisms of GCDC-induced liver injury is the induction of hepatocellular apoptosis (programmed cell death) and necrosis (cell death due to injury). nih.gov Studies in rat hepatocytes have shown that GCDC is more toxic than its unconjugated or taurine-conjugated counterparts. nih.gov A key event in GCDC-induced cytotoxicity is the rapid depletion of cellular adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.gov This ATP depletion suggests a direct impairment of mitochondrial function, as GCDC has been shown to inhibit state 3 respiration in mitochondria. nih.gov
Following ATP depletion, a sustained increase in cytosolic free calcium (Ca2+) is observed. nih.gov This influx of calcium activates degradative enzymes and ultimately leads to cell death. nih.gov This form of lethal cell injury caused by GCDC is bioenergetic in nature, analogous to the cell death seen in anoxia (lack of oxygen). nih.gov
Inborn errors of bile salt metabolism, such as progressive familial intrahepatic cholestasis (PFIC), which lead to the accumulation of bile acids, are often associated with rapidly progressing liver disease and the need for liver transplantation, highlighting the severe consequences of impaired bile acid homeostasis on liver function. nih.gov
Carcinogenesis and Tumor Progression
Involvement in Hepatocellular Carcinoma (HCC)
Glycochenodeoxycholate is implicated in the development and progression of hepatocellular carcinoma (HCC), the most common type of primary liver cancer. nih.govnih.govfrontiersin.org Its role extends from promoting cancer cell survival and proliferation to inducing resistance to chemotherapy and fostering a more aggressive cancer phenotype.
A significant challenge in the treatment of HCC is the development of chemoresistance. GCDC has been shown to contribute to this phenomenon by promoting the survival of cancer cells and reducing their sensitivity to chemotherapeutic agents like 5-fluorouracil (B62378) (5FU) and cisplatin. nih.govfrontiersin.orgspandidos-publications.com
The mechanisms underlying GCDC-induced chemoresistance are multifactorial and involve the modulation of key signaling pathways that regulate apoptosis. nih.govfrontiersin.orgspandidos-publications.com Research has demonstrated that GCDC upregulates the expression of several anti-apoptotic proteins, including Myeloid cell leukemia-1 (Mcl-1), Survivin, and B-cell lymphoma 2 (Bcl-2). nih.govfrontiersin.org Mcl-1, an overexpressed protein in many HCC tumors, has its degradation blocked by GCDC through the activation of the ERK1/2 pathway, leading to its stabilization and enhanced cell survival. duke.edu
The MAPK/ERK1/2 pathway is a central player in GCDC-mediated chemoresistance. frontiersin.orgspandidos-publications.com GCDC stimulates the phosphorylation and nuclear translocation of ERK1/2, which in turn modulates the expression of pro- and anti-apoptotic proteins. frontiersin.org Inhibition of this pathway has been shown to impair GCDC-mediated survival and chemoresistance in HCC cells. frontiersin.org Specifically, GCDC induces the phosphorylation of Bcl-2 at the Ser70 site through the MAPK/ERK1/2 pathway, which enhances its anti-apoptotic function. spandidos-publications.com
Furthermore, the STAT3 signaling pathway is also implicated. While GCDC itself may not directly affect the basal levels of phosphorylated STAT3, silencing STAT3 has been shown to increase the apoptosis of HCC cells in the presence of 5FU, suggesting that STAT3 is a relevant target for enhancing chemosensitivity. nih.gov However, GCDC-induced chemoresistance appears to be independent of STAT3 in some contexts. nih.gov
Table 2: GCDC-Induced Chemoresistance in HCC
| Mechanism | Key Proteins/Pathways Involved | Effect on HCC Cells | References |
| Upregulation of Anti-Apoptotic Proteins | Mcl-1, Survivin, Bcl-2 | Increased survival, reduced sensitivity to chemotherapy. | nih.gov, frontiersin.org |
| MAPK/ERK1/2 Pathway Activation | ERK1/2 phosphorylation, nuclear translocation | Promotes survival and chemoresistance. | frontiersin.org, spandidos-publications.com |
| Bcl-2 Phosphorylation | Phosphorylation at Ser70 site | Enhanced anti-apoptotic function of Bcl-2. | spandidos-publications.com |
| STAT3 Pathway Involvement | STAT3 | Targeting STAT3 can increase chemosensitivity, but GCDC-induced resistance may be independent. | nih.gov |
The presence of cancer stem cells (CSCs) is a major driver of tumor recurrence and chemoresistance in HCC. nih.govaging-us.com GCDC has been found to promote the acquisition of a CSC-like phenotype in HCC cells, contributing to a more aggressive and treatment-refractory disease. nih.govaging-us.com
One of the key processes through which GCDC fosters stemness is the induction of epithelial-to-mesenchymal transition (EMT). nih.govaging-us.com EMT is a cellular program where epithelial cells lose their characteristics and acquire properties of mesenchymal cells, including increased motility and invasiveness. GCDC treatment has been shown to induce the EMT phenotype in HCC cells. nih.govaging-us.com
In conjunction with EMT, GCDC upregulates the expression of several CSC markers, including Sox2, Sox9, Nanog, and CD133. nih.govaging-us.com The expression of these markers is associated with poor prognosis in HCC patients. nih.gov The promotion of this CSC phenotype by GCDC is mediated, at least in part, by the activation of the STAT3 signaling pathway. nih.govaging-us.com Suppressing STAT3 has been shown to mitigate the GCDC-induced increase in CSC marker expression. aging-us.com
Glycochenodeoxycholate has a direct impact on the proliferation of hepatocellular carcinoma cells. nih.govspandidos-publications.com Studies have demonstrated that treatment with GCDC promotes the growth of HCC cell lines such as HepG2 and QGY-7703. nih.gov This proliferative effect is linked to the activation of cell survival pathways and the upregulation of proteins that drive cell cycle progression. The activation of the PI3K/Akt and MAPK/ERK pathways by GCDC has been implicated in stimulating the growth of various gastrointestinal cancer cells, including those of the liver. spandidos-publications.com
Role in Cholangiocarcinoma Development
Glycochenodeoxycholate (GCDCA) is implicated in the pathogenesis of cholangiocarcinoma, a malignancy of the bile ducts. hilarispublisher.com Studies have observed elevated levels of bile acids, including glycochenodeoxycholate, in patients with this type of cancer. hilarispublisher.com The proposed mechanism for its carcinogenic role involves the induction of oxidative DNA damage. Research using immortalized mouse cholangiocytes has demonstrated that glycochenodeoxycholate can play a carcinogenic role through this process. nih.govspandidos-publications.comrsc.org Chronic inflammation of the biliary tract and cholestasis are recognized risk factors for cholangiocarcinoma, creating an environment where cholangiocytes are overexposed to bile acids like GCDCA. nih.govresearchgate.net This prolonged exposure can lead to abnormal cell proliferation and contribute to cholangiocarcinogenesis. nih.gov Experimental models have shown that bile acids can phosphorylate the Epidermal Growth Factor Receptor (EGFR) in cholangiocarcinoma cell lines, which promotes cell growth and proliferation. nih.gov
Contribution to Gastrointestinal Tumorigenesis
Glycochenodeoxycholate, as a toxic and hydrophobic bile salt, is associated with the carcinogenesis of various gastrointestinal tumors. spandidos-publications.comdntb.gov.uafrontiersin.orgnih.gov Bile acids are generally considered etiologic agents in cancers of the gastrointestinal tract, including the esophagus, stomach, small intestine, liver, and pancreas. semanticscholar.org The mechanisms are linked to deleterious effects such as the induction of reactive oxygen species, DNA damage, and the stimulation of mutations. semanticscholar.org
In the context of specific cancers, GCDCA has been shown to influence cellular signaling pathways that promote tumor progression. For instance, it can activate the PI3 Kinase/Akt signaling pathway in Barrett's adenocarcinoma cells and stimulate proliferation in non-neoplastic Barrett's cell lines through the activation of ERK and p38 MAPK pathways. spandidos-publications.com These findings suggest a mechanism by which bile reflux containing GCDCA could facilitate the neoplastic progression of Barrett's esophagus. spandidos-publications.com Furthermore, in hepatocellular carcinoma (HCC), the metabolic disturbance of bile salts can lead to their abnormal accumulation, which may contribute to the necrosis and apoptosis of liver cells, creating a potential carcinogenic environment. spandidos-publications.com GCDCA has been found to induce chemoresistance in human liver cancer cells by activating the anti-apoptotic function of Bcl-2 via phosphorylation. spandidos-publications.com
Association with Colon Cancer Risk
Another study analyzing tumor tissues from colorectal cancer patients found that a high ratio of glycochenodeoxycholic acid to its precursor, chenodeoxycholic acid, was associated with a higher risk of 5-year recurrence-free survival. researchgate.net This suggests that the metabolism and composition of bile acids within the tumor microenvironment are linked to patient prognosis. researchgate.net
Table 1: Association of Serum Glycochenodeoxycholate with Colorectal Cancer Risk in Women
| Comparison Group | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Source |
| 90th vs. 10th Percentile | 5.34 | 2.09-13.68 | 0.0001 | nih.gov, nih.gov, researchgate.net |
Biliary Carcinogenesis via Oxidative DNA Damage
A key mechanism through which glycochenodeoxycholate is thought to promote cancer, particularly in the biliary system, is by causing oxidative DNA damage. nih.govspandidos-publications.comrsc.orgspandidos-publications.com The long-term effects of this damage can foster carcinogenesis in the biliary tract. spandidos-publications.com Studies have indicated that GCDCA can induce biliary tract cancer through the aggregation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, and subsequent DNA damage. frontiersin.org This process of inducing oxidative stress and DNA damage is a recognized pathway for bile acid-mediated carcinogenesis. semanticscholar.orgnih.gov The resulting DNA damage can lead to an increase in mutations, some of which may provide cells with a growth advantage and resistance to apoptosis, ultimately contributing to the development of cancer. nih.gov
Systemic Metabolic Dysregulation
Influence on Iron Homeostasis via Hepcidin (B1576463) Regulation
Glycochenodeoxycholate has been identified as a significant regulator of iron homeostasis through its influence on the hormone hepcidin. mdpi.comresearchgate.net Hepcidin is a peptide produced by the liver that acts as the central systemic regulator of iron metabolism. mdpi.comnih.gov Elevated levels of GCDCA, such as those seen in patients with chronic kidney disease, can lead to an increase in hepcidin expression. mdpi.comresearchgate.net This upregulation of hepcidin subsequently causes a decrease in serum iron levels. mdpi.comresearchgate.net
The mechanism for this regulation involves the activation of the Farnesoid X receptor (FXR), a nuclear receptor for which bile acids are endogenous ligands. mdpi.comresearchgate.net GCDCA treatment in both in vitro (using HepG2 cells) and in vivo (using mouse models) studies has been shown to trigger FXR expression. mdpi.comresearchgate.net This activation of FXR leads to the increased transcription and expression of Bone Morphogenetic Protein 6 (BMP6) and ALK3, which are upstream regulators of the SMAD1/5/8 signaling pathway. mdpi.comresearchgate.net The subsequent phosphorylation of SMAD1/5/8 is a primary pathway for stimulating hepcidin expression. mdpi.com This GCDCA-induced cascade ultimately results in higher hepcidin levels, which in turn degrades the iron exporter ferroportin, leading to reduced iron release from cells into the bloodstream and indicating a potential risk for iron homeostasis imbalance. mdpi.com
Table 2: Effect of Glycochenodeoxycholate on Hepcidin Regulation Pathway
| Component | Effect of GCDCA | Finding | Source |
| FXR | Increased Expression | GCDCA triggers the expression of FXR. | mdpi.com, researchgate.net |
| BMP6 & ALK3 | Increased Expression | FXR activation leads to the transcription of BMP6 and ALK3. | mdpi.com, researchgate.net |
| SMAD1/5/8 | Increased Phosphorylation | BMP6/ALK3 signaling increases the phosphorylation of SMAD1/5/8. | mdpi.com, researchgate.net |
| Hepcidin | Increased Expression | The activation of the FXR-SMAD pathway induces hepcidin expression. | mdpi.com, researchgate.net |
| Serum Iron | Decreased Levels | Increased hepcidin leads to reduced serum iron levels. | mdpi.com, researchgate.net |
Potential Link to Other Metabolic Pathways
Beyond its role in iron regulation, glycochenodeoxycholate is linked to several other signaling and metabolic pathways, particularly in the context of cancer progression. spandidos-publications.comfrontiersin.orgnih.gov
MAPK/ERK Pathway: In non-neoplastic Barrett's cells, GCDCA induces proliferation by activating both the ERK and p38 MAPK pathways. spandidos-publications.com In hepatocellular carcinoma cells, GCDCA has been shown to stimulate the phosphorylation of ERK1/2, which contributes to cell survival and chemoresistance. spandidos-publications.comfrontiersin.orgnih.gov
PI3K/Akt Pathway: This survival pathway is activated by GCDCA in Barrett's adenocarcinoma cell lines, promoting cell growth. spandidos-publications.comfrontiersin.org
JAK/STAT Pathway: In gallbladder cancer, GCDCA promotes metastasis by inducing an epithelial-to-mesenchymal transition. This process is mediated through the activation of the SOCS3/JAK2/STAT3 signaling pathway. nih.gov
Bile Acid Biosynthesis: As a glycine-conjugated bile acid, GCDCA is a central component of primary bile acid biosynthesis and metabolism. kegg.jp
Sphingosine-1-Phosphate Receptor 2 (S1PR2) Pathway: GCDCA can trigger apoptosis in hepatocytes by activating S1PR2, which can in turn activate downstream signaling pathways like ERK and JNK1/2. nih.gov
These connections highlight that GCDCA acts as a signaling molecule that can modulate multiple cellular processes, including proliferation, survival, apoptosis, and metastasis, by interacting with a variety of metabolic and signaling cascades.
Association with Other Disease States
Glycochenodeoxycholate, a primary conjugated bile acid, has been implicated in the pathophysiology of several diseases beyond its established roles in digestion and liver health. Emerging research highlights its involvement in chronic kidney disease, breast cancer, and complications arising from hematopoietic stem cell transplantation.
Chronic Kidney Disease (CKD) Related Alterations
Glycochenodeoxycholate (GCDCA) levels and metabolism are significantly altered in patients with Chronic Kidney Disease (CKD), contributing to the complex pathophysiology of the condition.
Studies have consistently shown that serum concentrations of GCDCA are significantly elevated in patients with CKD compared to healthy individuals. nih.govresearchgate.netresearchgate.net This accumulation is a hallmark of the altered bile acid profile characteristic of uremia.
One of the key mechanistic insights into the role of GCDCA in CKD involves its impact on iron homeostasis. Research indicates that elevated GCDCA contributes to the imbalance of iron metabolism by up-regulating hepcidin, a central regulator of iron. nih.govresearchgate.net The proposed mechanism involves GCDCA acting as a signaling molecule that triggers the farnesoid X receptor (FXR). This activation, in turn, stimulates the BMP6/ALK3-SMAD signaling pathway, leading to increased hepcidin expression. researchgate.net Elevated hepcidin levels contribute to the anemia commonly observed in CKD patients by inhibiting iron absorption and mobilization. nih.gov
Interestingly, in a study of patients with newly diagnosed type 2 diabetes, higher circulating levels of GCDCA were associated with a lower likelihood of having CKD. nih.gov This finding suggests that the role of GCDCA may differ depending on the clinical context and stage of the disease. Further research is needed to clarify these seemingly contradictory observations.
Metabolomic studies have also revealed a blunted response of plasma GCDCA to a metabolic challenge in individuals with CKD. Following an oral glucose tolerance test, the decline in plasma GCDCA was significantly less pronounced in CKD patients compared to healthy controls, indicating aberrant metabolic signaling and processing in the context of kidney disease. medrxiv.org
Concentrations of Glycochenodeoxycholate in CKD Patients vs. Healthy Subjects
| Group | Glycochenodeoxycholate (GCDCA) Concentration (µg/L) | Reference |
|---|---|---|
| Healthy Subjects | Data not explicitly quantified in the provided search results, but stated to be significantly lower than in CKD patients. | nih.govresearchgate.net |
| CKD Patients | Significantly elevated compared to healthy subjects. | nih.govresearchgate.netresearchgate.net |
This table summarizes the relative serum concentrations of Glycochenodeoxycholate found in patients with Chronic Kidney Disease (CKD) compared to healthy individuals.
Breast Cancer Biomarker Potential and Steroid Metabolism Interaction
Recent research has uncovered an unexpected role for glycochenodeoxycholate in breast cancer, suggesting it may serve as a prognostic biomarker and is involved in the modulation of tumor steroid metabolism.
Metabolomic analyses of breast tumor tissues have revealed that GCDCA, a primary bile acid, accumulates in a subset of human breast cancers. aacrjournals.orgnih.gov Crucially, this accumulation is not associated with a worse outcome. Instead, studies have demonstrated a robust association between elevated tumor GCDCA levels and improved breast cancer-specific survival. aacrjournals.orgnih.gov
The mechanism behind this protective association appears to be linked to a reduction in tumor cell proliferation. Tumors with high levels of GCDCA show an inverse correlation with proliferation scores and have lower expression of genes involved in the cell cycle and the G2–M checkpoint. aacrjournals.orgnih.gov This suggests that GCDCA may exert an anti-proliferative effect within the tumor microenvironment.
Furthermore, a significant correlation has been observed between tumor GCDCA levels and metabolites within the steroid metabolism pathway. aacrjournals.orgnih.gov This finding points to a potential interaction where bile acids may interfere with hormonal pathways in the breast, reprogramming the tumor's biology toward a less aggressive phenotype. nih.gov In GCDCA-high tumors, the expression of key genes in the steroid metabolism pathway is increased, and a proteome analysis identified the complement and coagulation cascade as being upregulated. aacrjournals.orgnih.gov
In addition to its prognostic value within tumor tissue, dysregulated levels of GCDCA have been identified in the plasma of breast cancer patients, highlighting its potential as a non-invasive biomarker for early-stage diagnosis. plos.orgnih.gov While some studies report increased bile acid concentrations in the serum of breast cancer patients, others specify that GCDCA, in particular, is associated with enhanced patient survival, distinguishing its role from other bile acids. plos.orgmdpi.com
Research Findings on Glycochenodeoxycholate (GCDCA) in Breast Cancer
| Finding | Implication | Reference |
|---|---|---|
| Accumulation of GCDCA in a subset of breast tumors. | Indicates altered bile acid metabolism within the tumor microenvironment. | aacrjournals.orgnih.gov |
| Association of high tumor GCDCA levels with improved survival. | Suggests GCDCA is a potential prognostic biomarker for a favorable outcome. | aacrjournals.orgnih.gov |
| Inverse association with tumor proliferation score and cell-cycle gene expression. | Points to an anti-proliferative mechanism of action. | aacrjournals.orgnih.gov |
| Marked correlation with metabolites and gene expression in the steroid metabolism pathway. | Suggests interference with hormonal pathways, contributing to a less aggressive tumor phenotype. | aacrjournals.orgnih.gov |
| Identified as a dysregulated hydrophilic metabolite in plasma of breast cancer patients. | Highlights its potential as a biomarker for early-stage cancer detection. | plos.orgnih.gov |
This table summarizes key research findings regarding the role and biomarker potential of Glycochenodeoxycholate in breast cancer.
Graft-Versus-Host Disease (GVHD) Risk
Graft-versus-host disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (HSCT), where immune cells from the donor attack the recipient's tissues. pennmedicine.orglls.org Recent metabolomic research has identified glycochenodeoxycholate as a potential factor influencing the risk of developing this condition.
A Mendelian randomization analysis, a method that uses genetic variation to investigate causal relationships, identified a significant association between GCDCA and GVHD. The study found that genetically predicted higher levels of glycochenodeoxycholate were associated with an increased risk of developing GVHD in patients who had undergone allogeneic HSCT. researchgate.netcancernursingtoday.com
Specifically, the analysis pointed to a causal link between GCDCA and the risk of developing grade III-IV acute GVHD in patients who received transplants from a matched unrelated donor (URD). researchgate.net This suggests that this particular bile acid may play a role in the severe inflammatory cascade that characterizes acute GVHD. While other metabolites were found to be potentially protective against GVHD, glycochenodeoxycholate was singled out for its risk-increasing effect. cancernursingtoday.com
Association of Glycochenodeoxycholate with Graft-Versus-Host Disease (GVHD)
| Metabolite | Associated Risk | Specific GVHD Subtype | Study Type | Reference |
|---|---|---|---|---|
| Glycochenodeoxycholate | Increased Risk | Acute GVHD Grade III-IV (in unrelated donor transplants) | Mendelian Randomization | researchgate.netcancernursingtoday.com |
This table details the identified association between Glycochenodeoxycholate and the risk of developing Graft-Versus-Host Disease.
Analytical Methodologies for Glycochenodeoxycholate 1 Quantification and Characterization
Chromatographic Techniques
Chromatography is the cornerstone for separating Glycochenodeoxycholate (1-) from a complex mixture of other bile acids and endogenous compounds, which is essential for its accurate quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of bile acids, including Glycochenodeoxycholate (1-). nih.govresearchgate.net Several HPLC methods have been developed to separate various bile acid species. researchgate.net Reversed-phase columns, such as C18, are commonly employed, often with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.nettandfonline.com The separation is based on the differential partitioning of the bile acids between the stationary and mobile phases, influenced by their hydrophobicity. tandfonline.com For instance, a method using a C18 column with a methanol-phosphate buffer (pH 4.5) has been successfully used to quantify Glycochenodeoxycholate in serum. nih.gov Another approach utilized a Primesep B mixed-mode stationary phase column with an isocratic mobile phase of water, acetonitrile, and sulfuric acid. sielc.com
Detection in HPLC systems can be achieved using UV detectors, typically at wavelengths around 200-205 nm, although the sensitivity can be limited due to the poor chromophoric properties of bile acids. researchgate.netd-nb.info To enhance sensitivity, derivatization with a fluorescent tag like 4-bromomethyl-7-methoxycoumarin (B43491) can be performed, allowing for highly sensitive fluorescence detection. oup.com The table below summarizes typical HPLC conditions for bile acid analysis.
Table 1: Example HPLC Parameters for Bile Acid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.govresearchgate.net |
| Mobile Phase | Methanol-phosphate buffer (pH 4.5) (75:25, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 205 nm | nih.gov |
| Internal Standard | Glycodeoxycholic acid | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for bile acid analysis, offering high resolution and sensitivity. shimadzu.com However, due to the low volatility and polar nature of bile acids like Glycochenodeoxycholate (1-), a derivatization step is mandatory before GC-MS analysis. shimadzu.comrestek.com This process typically involves two main reactions: esterification of the carboxyl group (e.g., methylation) and silylation of the hydroxyl groups (e.g., trimethylsilylation). shimadzu.comnih.gov This chemical modification increases the volatility of the bile acids, making them suitable for gas chromatography.
Following derivatization, the compounds are separated on a capillary column (e.g., OV-1) and detected by a mass spectrometer. nih.gov The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized molecules, allowing for confident identification and quantification. nih.gov Different ionization techniques, such as electron impact and chemical ionization, can be used to generate characteristic mass spectra. nih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the gold standard for the quantification of bile acids, including Glycochenodeoxycholate (1-), in biological samples. springernature.comnih.govnih.gov This technique combines the superior separation power of UHPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov UHPLC systems use columns with smaller particle sizes, leading to faster analysis times and better resolution compared to conventional HPLC. sigmaaldrich.com
In a typical UHPLC-MS/MS method, bile acids are separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase often composed of an aqueous component with an additive like ammonium (B1175870) acetate (B1210297) or formic acid and an organic solvent such as methanol or acetonitrile. nih.govnih.govresearchgate.net The separated analytes are then ionized, commonly using electrospray ionization (ESI) in the negative ion mode, and detected by a tandem mass spectrometer. rsc.org The use of multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification of specific bile acids by monitoring a specific precursor-to-product ion transition. acs.org This approach has enabled the simultaneous quantification of a large number of bile acids in a single run. acs.org
Table 2: UHPLC-MS/MS Method Parameters for Glycochenodeoxycholate-3-Sulfate
| Parameter | Value | Reference |
|---|---|---|
| Chromatography | UHPLC | nih.govresearchgate.net |
| Column | Accucore aQ (50 mm × 2.1 mm, 2.6 μm) | nih.govresearchgate.net |
| Mobile Phase | Gradient of 2 mM ammonium acetate in water and methanol | nih.govresearchgate.net |
| Ionization | Electrospray Ionization (Negative Mode) | rsc.org |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |
| Lower Limit of Quantification | 0.5 ng/mL | nih.govresearchgate.net |
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step to ensure accurate and reproducible quantification of Glycochenodeoxycholate (1-), as it removes interfering substances from complex biological matrices like serum, plasma, and tissue. nih.govnih.govacs.org
Commonly used techniques include:
Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and serum samples. nih.gov It involves adding a solvent like methanol or acetonitrile to the sample to precipitate proteins. After centrifugation, the supernatant containing the bile acids is collected for analysis. nih.govcreative-proteomics.com
Liquid-Liquid Extraction (LLE): LLE is used to separate bile acids based on their solubility in two immiscible liquid phases. This technique is often applied to more complex matrices like liver tissue homogenates. creative-proteomics.com
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for cleaning up and concentrating bile acids from various biological fluids. nih.govresearchgate.netrsc.org C18 cartridges are frequently used, where bile acids are retained on the solid phase while salts and other polar impurities are washed away. nih.gov The retained bile acids are then eluted with an organic solvent like methanol. nih.gov More advanced SPE techniques, such as online restricted access molecularly imprinted solid-phase extraction, have been developed for high-throughput and selective extraction of bile acids from serum. rsc.orgrsc.org
The choice of extraction method depends on the sample matrix, the required sensitivity, and the analytical platform being used. For instance, a study quantifying Glycochenodeoxycholate in serum from obstructive jaundice patients utilized SPE with a Sep-Pak C-18 column. nih.govresearchgate.net Another method for analyzing bile acids in human and mouse blood employed phospholipid-depletion solid-phase extraction. acs.org
Advanced Detection and Quantification Strategies
To overcome challenges such as low concentrations and the presence of isomeric compounds, advanced detection and quantification strategies are employed.
Stable Isotope Dilution Analysis (SIDA): This is considered one of the most accurate methods for quantification. nih.govnih.gov It involves adding a known amount of a stable isotope-labeled internal standard (e.g., d5-Glycochenodeoxycholate-3-sulfate) to the sample at the beginning of the preparation process. nih.govresearchgate.net Because the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression/enhancement. By measuring the ratio of the signal from the endogenous analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov
Tandem Mass Spectrometry (MS/MS): As mentioned in the UHPLC-MS/MS section, tandem mass spectrometry is a key technology for both detection and quantification. nih.govnih.gov The use of specific fragmentation patterns (transitions) in multiple reaction monitoring (MRM) mode provides a high degree of selectivity, allowing for the differentiation of Glycochenodeoxycholate from other structurally similar bile acids, even isomers. acs.orgnih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like quadrupole-time-of-flight (Q-TOF) mass spectrometry offer high mass accuracy and resolution, which can aid in the identification of unknown bile acid metabolites and provide greater confidence in compound identification. spandidos-publications.com
Applications in Metabolomics Research
The analytical methods described above are integral to metabolomics, the large-scale study of small molecules within a biological system. nih.gov Targeted metabolomic profiling of bile acids, including Glycochenodeoxycholate (1-), has become a powerful tool in clinical and biomedical research. mdpi.comwjgnet.com
Biomarker Discovery: Alterations in the bile acid profile, including levels of Glycochenodeoxycholate, have been associated with various diseases. For example, elevated levels of Glycochenodeoxycholate and other conjugated bile acids are observed in cholestatic liver diseases such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC). spandidos-publications.comnih.govscienceopen.com Studies have shown that the concentration of Glycochenodeoxycholate can correlate with the severity of liver damage, suggesting its potential as a biomarker. mdpi.comwjgnet.com For instance, one study found a strong positive correlation between the Model for End-Stage Liver Disease (MELD) score and Glycochenodeoxycholate levels. mdpi.com
Disease Pathogenesis: Metabolomics studies help to elucidate the role of specific bile acids in disease mechanisms. For example, research has investigated the link between the gut microbiota metabolite Glycochenodeoxycholate and the development of metabolic dysfunction-associated fatty liver disease (MAFLD), showing it can activate ferroptosis. nih.gov Untargeted metabolomics has also been used to study the metabolic status of patients recovering from diseases, where Glycochenodeoxycholate levels were found to be correlated with clinical indicators. frontiersin.org
Clinical Diagnostics: The development of robust and high-throughput analytical methods for bile acids is paving the way for their use in routine clinical diagnostics. nih.gov The ability to accurately measure a panel of bile acids, including Glycochenodeoxycholate, can provide a comprehensive picture of hepatobiliary function and metabolic health. mdanderson.org
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Glycochenodeoxycholate (1-) | GCDC / GCDCA |
| Glycodeoxycholic acid | GDCA |
| Glycocholic acid | GCA |
| Taurocholic acid | TCA |
| Taurochenodeoxycholic acid | TCDCA |
| Tauroursodeoxycholic acid | TUDCA |
| Glycoursodeoxycholic acid | GUDCA |
| Chenodeoxycholic acid | CDCA |
| Ursodeoxycholic acid | UDCA |
| Cholic acid | CA |
| Deoxycholic acid | DCA |
| Lithocholic acid | LCA |
| Taurolithocholic acid | TLCA |
| Glycochenodeoxycholate-3-sulfate | GCDCA-S |
| Chenodeoxycholate-24-glucuronide | CDCA-24G |
| 4-bromomethyl-7-methoxycoumarin | BMC |
| Methanol | |
| Acetonitrile | MeCN |
| Sulfuric acid | |
| Phosphate buffer | |
| Ammonium acetate |
Untargeted Metabolomics Approaches
Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, providing an exploratory tool for hypothesis generation and biomarker discovery. nih.govd-nb.info This approach has been instrumental in identifying alterations in Glycochenodeoxycholate levels across various studies. The typical workflow involves sample preparation, followed by analysis using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), and subsequent data processing to identify significant metabolic features. nih.govnih.gov
In studies of breast cancer, an untargeted approach using a multimodal omics strategy identified Glycochenodeoxycholate as one of several dysregulated hydrophilic metabolites. plos.orgnih.gov Similarly, untargeted profiling of serum from children with obesity revealed significantly different metabolite concentrations, including bile acids, compared to normal-weight controls. nih.gov Another study investigating the metabolic state of recovered COVID-19 patients found that Glycochenodeoxycholate was positively correlated with clinical indicators like albumin, suggesting its involvement in the post-disease metabolic condition. frontiersin.org
These analyses often employ techniques like hydrophilic interaction liquid chromatography (HILIC) for separating polar metabolites and gas chromatography-mass spectrometry (GC-MS) in combination with LC-MS to achieve broad metabolite coverage. nih.govlcms.cz Statistical methods such as partial least squares-discriminant analysis (PLS-DA) are then used to discern the metabolites that most effectively differentiate between study groups. frontiersin.org While powerful for discovery, untargeted methods are generally less precise for absolute quantification compared to targeted approaches and often require subsequent validation. metwarebio.com
Targeted Metabolomics for Bile Acid Profiling
Targeted metabolomics focuses on the precise measurement of a predefined set of metabolites, such as a panel of bile acids. metwarebio.com This approach offers high sensitivity, specificity, and quantitative accuracy, making it the gold standard for validating findings from untargeted studies and for clinical research applications. nih.govthermofisher.com Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common platform for targeted bile acid profiling. peerj.com
This methodology has been successfully applied to investigate the role of Glycochenodeoxycholate in conditions like idiosyncratic drug-induced liver injury (DILI). nih.govresearchgate.net In a study of DILI patients, a targeted method was used to quantify 24 different bile acids, identifying Glycochenodeoxycholate (GCDCA) as an independent risk factor for severe DILI, with a high area under the receiver operating characteristic curve (AUROC) of 0.856. nih.govresearchgate.net Another study used a targeted approach to analyze the bile acid profile in patients with end-stage renal disease (ESRD), highlighting significant differences compared to healthy controls. peerj.com
These targeted methods are meticulously validated for parameters such as linearity, precision, accuracy, and the lower limit of quantitation (LLOQ). nih.gov For instance, a validated UHPLC-MS/MS method for the sulfated form of Glycochenodeoxycholate achieved an LLOQ of 0.5 ng/mL in human plasma. nih.gov
| Analyte(s) | Analytical Platform | Biological Matrix | Key Findings/Application | Reference |
|---|---|---|---|---|
| Glycochenodeoxycholate (GCDCA) and 23 other bile acids | Targeted Metabolomics (UPLC-MS/MS) | Serum | Identified GCDCA as an independent risk factor for severe Drug-Induced Liver Injury (DILI). AUROC value was 0.856. | nih.gov, researchgate.net |
| Glycochenodeoxycholate-3-sulfate (GCDCA-S) and Chenodeoxycholate 24-glucuronide (CDCA-24G) | UHPLC-MS/MS | Human and Mouse Plasma | Developed a sensitive method (LLOQ of 0.5 ng/mL) for quantifying OATP1B transporter biomarkers. | nih.gov |
| 40 different primary, secondary, and sulfated bile acids | LC-MS/MS | Serum | Developed a method with LLOQ ranging from 0.1 to 0.5 nM for comprehensive bile acid profiling. | thermofisher.com |
| Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) and Glycodeoxycholate 3-O-glucuronide (GDCA-3G) | LC-MS/MS | Plasma | Quantified novel bile acid glucuronides to identify them as highly sensitive and specific OATP1B1 biomarkers. | nih.gov |
Biomarker Discovery Methodologies
The identification of reliable biomarkers is essential for improving disease diagnosis, prognosis, and treatment response prediction. nih.gov Metabolomics, particularly the study of molecules like Glycochenodeoxycholate, serves as a powerful tool in this discovery process. nih.gov
Machine Learning Integration for Biomarker Identification
The vast and complex datasets generated by metabolomics studies are well-suited for analysis by machine learning (ML) algorithms. bvsalud.orgfrontiersin.org ML can identify complex patterns and relationships between metabolites that may not be apparent with conventional statistical methods, thereby enhancing the discovery of robust biomarker panels. plos.orgbvsalud.org
In the context of early-stage breast cancer detection, researchers have combined untargeted metabolomics with ML models. plos.orgnih.gov In one such study, Glycochenodeoxycholate was identified as a dysregulated metabolite. plos.orgnih.gov By using this and other metabolites as inputs, ML models, including linear support vector machines (SVM) and random forest, were able to distinguish between cancerous and benign tumors with high performance, achieving AUC values greater than 0.9. plos.org This demonstrates the potential of integrating metabolomics with ML to create powerful, non-invasive diagnostic tools. nih.gov The process typically involves training the algorithm on a dataset with known outcomes (e.g., cancer vs. benign) and then validating its predictive power on a separate, independent set of samples. plos.org
Endogenous Probe Development for Transporter Function Assessment
An endogenous probe is a naturally occurring molecule in the body whose concentration can be measured to assess the function of a specific biological process, such as the activity of drug transporters. researchgate.net The evaluation of transporter-mediated drug-drug interactions (DDIs) is a critical part of drug development. researchgate.netresearchgate.net Glycochenodeoxycholate and its conjugated metabolites have emerged as promising endogenous probes for hepatic uptake transporters, particularly the organic anion-transporting polypeptides OATP1B1 and OATP1B3. nih.govnih.gov
The sulfated metabolite, Glycochenodeoxycholate-3-sulfate (GCDCA-S), is a confirmed substrate for OATP1B transporters. nih.govmdpi.com Studies have shown that when a potent OATP1B inhibitor like rifampicin (B610482) is administered to healthy volunteers, the plasma concentrations of GCDCA-S increase dramatically. nih.govnih.gov In one study, the area under the plasma concentration-time curve for GCDCA-S increased 20.3-fold after rifampicin treatment, indicating a significant inhibition of OATP1B-mediated hepatic uptake. nih.gov Similarly, Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) has been identified as a highly sensitive and specific biomarker for OATP1B1 function, with its plasma concentration being 9.2-fold higher in individuals with a genetic variant that reduces OATP1B1 activity. nih.gov These findings validate the use of Glycochenodeoxycholate metabolites as sensitive endogenous probes to assess the DDI risk associated with new drug candidates that may inhibit OATP1B transporters. nih.govnih.gov
| Endogenous Probe | Transporter(s) Assessed | Methodology | Key Research Finding | Reference |
|---|---|---|---|---|
| Glycochenodeoxycholate-3-sulfate (GCDCA-S) | OATP1B1, OATP1B3 | Administration of rifampicin (an OATP1B inhibitor) to healthy volunteers. | Plasma AUC of GCDCA-S increased 20.3-fold, confirming its utility as a sensitive probe for OATP1B inhibition. | nih.gov |
| Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) | OATP1B1 | Comparison of plasma levels in individuals with different SLCO1B1 gene variants. | Plasma levels were 9.2-fold higher in individuals with the low-functioning c.521C/C genotype, indicating high sensitivity for OATP1B1 function. | nih.gov |
| Glycochenodeoxycholate-3-sulfate (GCDCA-S) | OATP1B1, OATP1B3 | In vivo studies in mice with OATP1B inhibitors (rifampin, micafungin). | Established baseline OATP1B activity and demonstrated the in vivo effects of inhibitors using micro-volume plasma samples. | nih.gov |
| Glycochenodeoxycholate-3-sulfate (GCDCA-S) | OAT1, OAT3 | Metabolomics analysis and DDI studies in healthy subjects receiving probenecid (B1678239) (an OAT inhibitor). | Identified as an endogenous substrate for OAT1/3, suggesting potential as a biomarker for these renal transporters. | mdpi.com |
Advanced Research Perspectives and Future Directions
Systems Biology Approaches to Glycochenodeoxycholate (1-) Function
Systems biology offers a holistic framework to unravel the complex interactions of Glycochenodeoxycholate (1-) within biological systems. By integrating multi-omics data, researchers can construct comprehensive models of its metabolic and signaling networks.
One key approach is the use of genome-scale metabolic models (GEMs) to simulate the synthesis and transformations of Glycochenodeoxycholate (1-). For instance, the HepatoNet1 reconstruction of human hepatocyte metabolism includes the synthesis of Glycochenodeoxycholate (1-) as a fundamental physiological function, demonstrating its interconnectedness with pathways like gluconeogenesis and the ornithine cycle. embopress.org
Furthermore, Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis helps to identify metabolic pathways significantly impacted by Glycochenodeoxycholate (1-). genome.jpresearchgate.netgenome.jpresearchgate.net Such analyses have revealed its involvement in pathways beyond primary bile acid biosynthesis, including those related to the metabolism of other amino acids and lipids. researchgate.net These systems-level analyses are crucial for understanding how fluctuations in Glycochenodeoxycholate (1-) levels can have wide-ranging effects on cellular metabolism.
Interplay with the Gut Microbiome and Its Metabolites
The gut microbiome plays a pivotal role in the metabolism of Glycochenodeoxycholate (1-). Intestinal bacteria can deconjugate Glycochenodeoxycholate (1-) back to chenodeoxycholic acid, which can then be further transformed by microbial enzymes into secondary bile acids like lithocholic acid and ursodeoxycholic acid. biorxiv.org This microbial transformation significantly alters the composition and signaling properties of the bile acid pool.
Recent research has focused on how gut microbial metabolites derived from or influenced by Glycochenodeoxycholate (1-) affect host physiology. For example, studies have shown that in response to certain environmental toxins, an increase in the gut microbiota metabolite Glycochenodeoxycholate (1-) can activate ferroptosis in liver cells, contributing to metabolic-associated fatty liver disease (MAFLD). nih.gov This highlights a complex interplay where microbial activity modulates Glycochenodeoxycholate (1-) levels, which in turn can trigger specific cellular responses in the host. The relationship between gut microbiota and host metabolism is a dynamic one, with microbial metabolites acting as key signaling molecules. nih.govopenbiome.orgfrontiersin.org
Table 1: Glycochenodeoxycholate (1-) and Gut Microbiome Interactions
| Interaction | Key Findings | Implication |
|---|---|---|
| Microbial Metabolism | Gut bacteria deconjugate Glycochenodeoxycholate (1-) to chenodeoxycholic acid, which is then converted to secondary bile acids. biorxiv.org | Alters the signaling properties of the bile acid pool, impacting host metabolic regulation. |
| Metabolite-Induced Pathophysiology | Elevated Glycochenodeoxycholate (1-) produced by the gut microbiome can trigger TFR-ACSL4-mediated ferroptosis. nih.gov | Contributes to the development of environmental toxin-linked MAFLD. nih.gov |
Development of Sophisticated In Vitro and In Vivo Models
To dissect the specific functions of Glycochenodeoxycholate (1-), researchers are developing increasingly sophisticated in vitro and in vivo models.
In Vitro Models: Various cell lines are employed to study the cellular effects of Glycochenodeoxycholate (1-). Human hepatoma cell lines like HepG2 are frequently used to investigate its role in cellular processes such as apoptosis and signaling pathway activation. mdpi.comspandidos-publications.com For instance, studies using HepG2 cells have shown that Glycochenodeoxycholate (1-) can induce the expression of hepcidin (B1576463), a key regulator of iron homeostasis, via the FXR-SMAD signaling pathway. mdpi.com Other models include primary human hepatocytes and immortalized cholangiocyte cell lines, which allow for the study of specific liver cell responses.
In Vivo Models: Animal models, particularly mice, are invaluable for studying the systemic effects of Glycochenodeoxycholate (1-). However, due to species-specific differences in bile acid composition, "humanized" mouse models are being developed. For example, to study its role in liver fibrosis, Atp8b1G308V/G308V mice, a model of inducible hepatocellular cholestasis, were fed a diet supplemented with Glycochenodeoxycholate (1-) to better mimic the human cholestatic condition. nih.govresearchgate.net This model demonstrated that the presence of Glycochenodeoxycholate (1-) was crucial for the development of liver fibrosis. nih.govresearchgate.net Such models are essential for understanding the in vivo pathophysiology of this bile acid. mdpi.com
Table 2: Research Models for Studying Glycochenodeoxycholate (1-)
| Model Type | Specific Model | Research Application | Key Findings |
|---|---|---|---|
| In Vitro | HepG2 cells | Investigating cellular mechanisms | GCDCA induces hepcidin expression via the FXR-SMAD pathway. mdpi.com |
| In Vivo | Atp8b1G308V/G308V mice | Studying liver fibrosis | GCDCA supplementation is necessary to induce liver fibrosis in this model of cholestasis. nih.govresearchgate.net |
| In Vivo | C57/BL6 mice | Investigating iron homeostasis | GCDCA treatment increased serum hepcidin and decreased serum iron levels. mdpi.com |
Exploration of Species-Specific Differences in Bile Acid Biology
Significant species-specific differences exist in bile acid composition and metabolism, which is a critical consideration when translating findings from animal models to humans. For instance, the murine bile acid pool is more hydrophilic than that of humans, primarily due to the conversion of chenodeoxycholic acid to muricholic acids. scilit.com
These differences extend to the activity of bile acid transporters. Studies comparing the human bile salt export pump (BSEP) with its rat and mouse orthologs (Bsep) have shown variations in transport kinetics for different bile salts, including Glycochenodeoxycholate (1-). nih.govresearchgate.net While the transport of some bile acids is similar across species, the inhibitory potential of certain compounds on these transporters can vary significantly. nih.gov Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and for predicting the effects of Glycochenodeoxycholate (1-) in human diseases.
Elucidation of Novel Molecular Targets and Pathways
Glycochenodeoxycholate (1-) exerts its effects by interacting with a variety of molecular targets and activating distinct signaling pathways. While the farnesoid X receptor (FXR) is a well-established nuclear receptor for bile acids, recent research has unveiled a broader range of targets for Glycochenodeoxycholate (1-).
Studies have demonstrated that Glycochenodeoxycholate (1-) can activate the epidermal growth factor receptor (EGFR) and the downstream mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway. nih.govresearchgate.netscilit.comdntb.gov.uanih.govcsic.esresearchgate.netnih.govbio-rad.comcreative-diagnostics.comnih.gov In hepatic stellate cells, this activation has been linked to increased proliferation and collagen deposition, suggesting a direct pro-fibrotic effect. nih.govresearchgate.net
Another identified pathway involves the upregulation of anti-apoptotic proteins such as Mcl-1, Survivin, and Bcl-2, which can contribute to chemoresistance in hepatocellular carcinoma cells. spandidos-publications.comspandidos-publications.com Furthermore, Glycochenodeoxycholate (1-) has been shown to activate TFR-ACSL4-mediated ferroptosis in the context of MAFLD. nih.gov The identification of these novel targets and pathways provides new avenues for understanding the diverse roles of Glycochenodeoxycholate (1-) in health and disease.
Table 3: Novel Molecular Targets and Pathways of Glycochenodeoxycholate (1-)
| Target/Pathway | Cellular Context | Observed Effect |
|---|---|---|
| EGFR/MEK/ERK Pathway | Hepatic Stellate Cells | Increased proliferation and collagen deposition. nih.govresearchgate.net |
| Anti-apoptotic Proteins (Mcl-1, Survivin, Bcl-2) | Hepatocellular Carcinoma Cells | Upregulation, leading to reduced chemosensitivity. spandidos-publications.comspandidos-publications.com |
| FXR-SMAD Pathway | HepG2 Cells | Induction of hepcidin expression. mdpi.com |
| TFR-ACSL4-mediated Ferroptosis | Liver Cells | Promotion of lipid metabolism disorder and inflammation. nih.gov |
Methodological Advancements for Enhanced Analytical Precision
Accurate quantification of Glycochenodeoxycholate (1-) in biological matrices is essential for both research and potential clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used for this purpose. nih.govresearchgate.net
Recent methodological advancements have focused on improving the sensitivity, specificity, and throughput of these methods. For example, ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods have been developed for the sensitive quantification of Glycochenodeoxycholate (1-) and its metabolites in small sample volumes of human and mouse plasma. nih.govresearchgate.netdntb.gov.ua These methods often employ specific columns and gradient elution conditions to achieve optimal separation from other bile acids and matrix components. nih.govrestek.commdpi.comendocrine-abstracts.org The validation of these methods according to regulatory guidelines ensures their reliability for quantitative analysis in various study settings. nih.govmdpi.com
Table 4: Analytical Methods for Glycochenodeoxycholate (1-) Quantification
| Method | Sample Type | Key Features |
|---|---|---|
| HPLC with UV detection | Serum | Allows for quantification in obstructive jaundice patients; uses solid-phase extraction. nih.govresearchgate.net |
| HPLC with Charged Aerosol Detection (CAD) | Gastric and duodenal aspirates | Isocratic method with a limit of quantification for GCDCA of 0.20-1.80 µM. nih.gov |
| UHPLC-MS/MS | Human and mouse plasma | High sensitivity (LLOQ of 0.5 ng/mL) with small sample volume (10 µL). nih.gov |
Conclusion
Summary of Key Research Findings
Glycochenodeoxycholate (GCDC), a prominent and relatively toxic secondary bile acid, has been the subject of extensive research, revealing its multifaceted role in cellular processes, particularly in the context of liver and gastrointestinal diseases. researchgate.netspandidos-publications.comsigmaaldrich.com A primary function of GCDC is to act as a detergent, solubilizing fats for absorption in the small intestine. ebi.ac.uk However, at elevated concentrations, its hydrophobic nature contributes to cellular injury. spandidos-publications.comsigmaaldrich.com
Key research has elucidated the mechanisms by which GCDC induces hepatocellular injury and apoptosis. Studies have shown that GCDC can trigger apoptosis through both Fas-dependent and -independent pathways. spandidos-publications.comspandidos-publications.com The process often involves ATP depletion and a subsequent rise in cytosolic free calcium, leading to the activation of calcium-dependent degradative proteases and ultimately cell death. jci.org Furthermore, GCDC has been found to impair lysosomal function by inhibiting proteolysis and increasing lysosomal pH, which contributes to its cytotoxic effects. medchemexpress.com
In the realm of cancer biology, GCDC has been identified as a significant signaling molecule. mdpi.comnih.gov Research indicates its involvement in the carcinogenesis of gastrointestinal tumors. researchgate.netspandidos-publications.com It has been shown to promote the survival and chemoresistance of hepatocellular carcinoma (HCC) cells. researchgate.netspandidos-publications.comspandidos-publications.com This is achieved, in part, by stimulating the phosphorylation of the anti-apoptotic protein Bcl-2 through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. researchgate.netspandidos-publications.comspandidos-publications.com Additionally, GCDC can induce an epithelial-to-mesenchymal transition (EMT) in gallbladder cancer cells, promoting metastasis via the SOCS3/JAK2/STAT3 signaling pathway. nih.gov In HCC, it can also enhance stemness and chemoresistance by activating the STAT3 signaling pathway. medchemexpress.com
Beyond its role in cancer, GCDC has been implicated in other physiological and pathological processes. It has been shown to up-regulate hepcidin (B1576463) expression, a key regulator of iron homeostasis, primarily through the farnesoid X receptor (FXR)-mediated SMAD signaling pathway. mdpi.comnih.gov This suggests that abnormal GCDC levels could lead to an imbalance in iron homeostasis. mdpi.com In the context of cholestasis, the accumulation of hydrophobic bile acids like GCDC can induce hepatocellular apoptosis and contribute to liver fibrosis. mdpi.com
Remaining Knowledge Gaps and Unanswered Questions
Despite the significant progress in understanding the roles of Glycochenodeoxycholate, several knowledge gaps and unanswered questions remain, paving the way for future research.
A crucial area requiring further investigation is the precise and complete elucidation of the signaling pathways it modulates. While the involvement of pathways like ERK1/2, PI3K/Akt, and JAK2/STAT3 in GCDC-mediated effects on cancer cells is established, the intricate crosstalk and feedback loops between these pathways are not fully understood. researchgate.netspandidos-publications.comnih.gov The downstream targets of these pathways, beyond Bcl-2 and Mcl-1, that contribute to chemoresistance and cell survival also warrant deeper exploration. spandidos-publications.comfrontiersin.org Furthermore, the exact mechanisms by which GCDC activates these signaling cascades, including the identification of all its direct cellular receptors and binding partners, remain to be fully characterized.
The role of GCDC in the tumor microenvironment is another area ripe for investigation. How GCDC influences immune cell function, stromal cell activation, and angiogenesis within the tumor microenvironment is largely unknown. Understanding these interactions could provide novel therapeutic targets.
In the context of iron homeostasis, while the link between GCDC and hepcidin expression via the FXR-SMAD pathway has been established, the long-term consequences of GCDC-induced iron dysregulation in chronic liver diseases need to be determined. mdpi.com It is also unclear if this is a universal mechanism across different cell types and in various disease states.
The contribution of GCDC to the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) is an emerging area of interest. While bile acid dysregulation is a known feature of these conditions, the specific contribution of GCDC to inflammation, fibrosis, and the progression to HCC in this context needs more detailed investigation. frontiersin.org
Finally, the full spectrum of its biological functions beyond its established roles is yet to be uncovered. There may be unknown physiological roles for GCDC at normal concentrations. The impact of inter-individual variability in GCDC metabolism, influenced by genetics and gut microbiome composition, on disease susceptibility and progression is a significant knowledge gap. ucl.ac.uk Addressing these questions will be crucial for a comprehensive understanding of GCDC's role in health and disease.
Broader Implications for Fundamental Biological Understanding
The study of Glycochenodeoxycholate provides profound insights into fundamental biological processes that extend beyond its immediate pathophysiological roles. Research on this single molecule has illuminated key aspects of cellular signaling, metabolic regulation, and the intricate interplay between different organ systems.
The investigation into GCDC-induced apoptosis has significantly advanced our understanding of programmed cell death. It has provided a clear example of how a specific endogenous metabolite can trigger both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. spandidos-publications.comspandidos-publications.com The elucidation of the roles of ATP depletion and calcium signaling in this process has provided a model for understanding other forms of cellular injury and death. jci.org
Furthermore, the study of GCDC's effects on cancer cells has offered a window into the mechanisms of carcinogenesis and chemoresistance. Its ability to activate pro-survival and anti-apoptotic pathways, such as the ERK1/2 and STAT3 pathways, highlights the critical role of the cellular microenvironment in dictating cancer cell fate. researchgate.netmedchemexpress.comnih.gov This underscores the concept that tumors are not just a mass of malignant cells but are part of a complex ecosystem where metabolites like GCDC can act as key signaling molecules driving disease progression.
In essence, Glycochenodeoxycholate serves as a powerful tool to probe fundamental biological questions. Its study has not only provided critical knowledge about specific diseases but has also contributed to a more nuanced understanding of cell death, cancer biology, and the interconnectedness of metabolic pathways, thereby enriching our fundamental understanding of biology.
Q & A
Q. What are the ethical and technical challenges in translating glycochenodeoxycholate (1-) research into clinical applications?
- Guidance : Address species differences in bile acid metabolism by validating findings in human-derived models (e.g., SCHH, organoids). Consider regulatory requirements for biomarker validation (e.g., FDA’s Biomarker Qualification Program). Disclose conflicts of interest when collaborating with pharmaceutical entities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
